molecular formula C18H16N4OS B1664268 A-850002

A-850002

Numéro de catalogue: B1664268
Poids moléculaire: 336.4 g/mol
Clé InChI: LPWKFUVWWQYLOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A-850002 is a bioactive chemical.

Propriétés

Formule moléculaire

C18H16N4OS

Poids moléculaire

336.4 g/mol

Nom IUPAC

13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-16-15-13(21(2)3)8-19-9-14(15)24-17(16)18(22)23/h4-10H,1-3H3

Clé InChI

LPWKFUVWWQYLOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C

SMILES canonique

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

9-dimethylamino-3-(4-methylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
A 850002
A-850002
A850002

Origine du produit

United States

Foundational & Exploratory

A-85380: A Technical Guide to its Mechanism of Action as a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a key player in various physiological processes within the central nervous system.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of A-85380, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental investigation. A-85380's high affinity and selectivity for the α4β2 nAChR have established it as a critical pharmacological tool for investigating the role of this receptor in neurological functions and as a lead compound in the development of novel therapeutics for conditions such as pain, nicotine addiction, and neurodegenerative diseases.[2][3]

Core Mechanism of Action: Selective α4β2 nAChR Agonism

A-85380 exerts its effects by binding to and activating neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Its primary molecular target is the α4β2 nAChR subtype, where it acts as a full agonist.[2][3][4] Upon binding, A-85380 stabilizes the open conformation of the receptor's ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, triggering downstream signaling cascades and modulating the release of various neurotransmitters, including dopamine.

The selectivity of A-85380 for the α4β2 subtype over other nAChR subtypes, such as α7 and the muscle-type α1β1δγ, is a key feature of its pharmacological profile.[2][3] This selectivity is attributed to specific molecular interactions within the ligand-binding domain of the α4 and β2 subunits.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of A-85380 have been characterized across various nAChR subtypes using in vitro assays. The following table summarizes key quantitative data, highlighting its selectivity for the α4β2 receptor.

Receptor SubtypeLigandAssay TypeKi (nM)EC50 (µM)Reference(s)
Human α4β2 A-85380 Radioligand Binding0.05 ± 0.01 -[6]
Human α4β2(-)-NicotineRadioligand Binding-0.04 ± 0.009[6]
Human α4β2(+/-)-EpibatidineRadioligand Binding0.04 ± 0.02-[6]
Human α4β2 A-85380 Cation Efflux-0.7 ± 0.1 [6]
Human α7 A-85380 Radioligand Binding148 ± 13 -[6]
Human α7(+/-)-EpibatidineRadioligand Binding16 ± 2-[6]
Human α7 A-85380 Oocyte Current-8.9 ± 1.9 [6]
Muscle α1β1δγ A-85380 Radioligand Binding314 ± 12 -[6]
Muscle α1β1δγ(+/-)-EpibatidineRadioligand Binding2.5 ± 0.9-[6]
Ganglionic A-85380 Cation Efflux-0.8 ± 0.09 [6]
Dopamine Release A-85380 Neurotransmitter Release-0.003 ± 0.001 [6]

Signaling Pathway of A-85380

The binding of A-85380 to the α4β2 nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.

A85380_Signaling_Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Cation_Influx->Neurotransmitter_Release VGCC Voltage-Gated Ca²⁺ Channel Activation Depolarization->VGCC Ca_Influx_VGCC Further Ca²⁺ Influx VGCC->Ca_Influx_VGCC Ca_Influx_VGCC->Neurotransmitter_Release Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Neurotransmitter_Release->Cellular_Response

A-85380 signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of A-85380.

Radioligand Binding Assay

This assay quantifies the affinity of A-85380 for nAChR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of A-85380 for α4β2 and other nAChR subtypes.

Materials:

  • Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with human α4 and β2 subunits).

  • Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).[1]

  • A-85380 and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of A-85380 (or other competing ligands).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of A-85380 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Rubidium Ion Efflux Assay

This functional assay measures the ability of A-85380 to activate nAChR ion channels.

Objective: To determine the potency (EC50) and efficacy of A-85380 as an agonist at nAChRs.

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • Loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium analog).

  • Assay buffer.

  • A-85380 and other agonists/antagonists.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • ⁸⁶Rb⁺ Loading: Incubate the cells with loading buffer containing ⁸⁶Rb⁺ for a sufficient time to allow for cellular uptake.

  • Washing: Wash the cells with assay buffer to remove extracellular ⁸⁶Rb⁺.

  • Agonist Stimulation: Add assay buffer containing varying concentrations of A-85380 to the cells and incubate for a short period (e.g., 2-5 minutes).

  • Supernatant Collection: Collect the supernatant, which contains the ⁸⁶Rb⁺ that has effluxed from the cells through the activated nAChR channels.

  • Cell Lysis: Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of A-85380. Plot the percentage of efflux against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dopamine Release Assay

This assay assesses the ability of A-85380 to modulate neurotransmitter release.

Objective: To measure A-85380-evoked dopamine release from neuronal preparations.

Materials:

  • Brain tissue slices (e.g., striatum) or cultured dopaminergic neurons (e.g., PC12 cells).

  • Artificial cerebrospinal fluid (aCSF) or appropriate cell culture medium.

  • A-85380 and other pharmacological agents.

  • High-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry (FSCV) equipment.

Procedure:

  • Preparation: Prepare brain slices or cultured cells and allow them to equilibrate in aCSF or medium.

  • Stimulation: Perfuse the preparation with aCSF containing a known concentration of A-85380.

  • Sample Collection: Collect the perfusate at regular intervals.

  • Dopamine Quantification: Analyze the collected samples to determine the concentration of dopamine using either HPLC-ED or FSCV.

  • Data Analysis: Quantify the amount of dopamine released in response to A-85380 stimulation and compare it to baseline levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the pharmacological properties of A-85380.

A85380_Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo Characterization cluster_2 In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Rubidium Efflux Assay (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Neurotransmitter_Release Dopamine Release Assay (Measure Neurotransmitter Modulation) Functional_Assay->Neurotransmitter_Release PET_SPECT PET/SPECT Imaging (Receptor Occupancy & Distribution) Neurotransmitter_Release->PET_SPECT Behavioral_Studies Behavioral Models (e.g., Analgesia, Cognition) PET_SPECT->Behavioral_Studies end End Behavioral_Studies->end start Start start->Binding_Assay

A-85380 characterization workflow.

Conclusion

A-85380 is a highly selective and potent agonist of the α4β2 nicotinic acetylcholine receptor. Its well-characterized mechanism of action, supported by extensive in vitro and in vivo data, has made it an invaluable tool for dissecting the physiological and pathological roles of this receptor subtype. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the α4β2 nAChR. The continued investigation of A-85380 and its analogs holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

References

A-85380: A Technical Guide to a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of α4β2 nAChRs.[1][3] This technical guide provides an in-depth overview of the function of A-85380, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Mechanism of Action

A-85380 functions as a full agonist at α4β2 nAChRs.[1][3] Upon binding, it stabilizes the open conformation of the receptor's ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, triggering downstream signaling events. The primary mechanism of action of A-85380 revolves around its selective activation of the α4β2 nAChR subtype over other nAChR subtypes such as α7 and the muscle-type α1β1δγ.[1][4]

The functional consequences of A-85380-mediated α4β2 nAChR activation are diverse and include modulation of neurotransmitter release and analgesic effects.[1][4] For instance, it potently stimulates the release of dopamine.[4] Its analgesic properties have been demonstrated in various pain models, including acute, persistent, and neuropathic pain.[1][3] The antinociceptive effects are mediated by the α4β2 nAChR and involve descending inhibitory pathways into the spinal cord.[1][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of A-85380 for various nAChR subtypes.

Table 1: Radioligand Binding Affinities (Ki) of A-85380

nAChR SubtypePreparationRadioligandKi (nM)Reference
Human α4β2---INVALID-LINK---Cytisine0.05 ± 0.01[4]
Human α7-[¹²⁵I]α-Bungarotoxin148 ± 13[4]
Muscle α1β1δγTorpedo electroplax[¹²⁵I]α-Bungarotoxin314 ± 12[4]
Rat α4β2Brain homogenates[¹²⁵I]5-Iodo-A-853800.010[5]
Human α4β2Brain homogenates[¹²⁵I]5-Iodo-A-853800.012[5]
Rat α3β4Adrenal glands->1000 (relative to epibatidine)[5]

Table 2: Functional Potency (EC₅₀) of A-85380

Functional AssaynAChR SubtypePreparationEC₅₀ (µM)Reference
Cation EffluxHuman α4β2-0.7 ± 0.1[4]
Cation EffluxGanglionic-0.8 ± 0.09[4]
Current ActivationHuman α7Xenopus oocytes8.9 ± 1.9[4]
Dopamine Release--0.003 ± 0.001[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the function of A-85380.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of A-85380 for different nAChR subtypes.

Methodology:

  • Preparation of Membranes: Membranes expressing the nAChR subtype of interest are prepared from cell lines or tissue homogenates.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin for α7 and muscle-type) and varying concentrations of the competing ligand, A-85380.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of A-85380 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cation Efflux Assays

This functional assay measures the ability of A-85380 to activate nAChRs and induce ion flux.

Methodology:

  • Cell Loading: Cells expressing the nAChR subtype of interest are loaded with a radioactive cation, typically ⁸⁶Rb⁺ (a surrogate for K⁺).

  • Wash: Extracellular ⁸⁶Rb⁺ is removed by washing the cells.

  • Stimulation: Cells are exposed to varying concentrations of A-85380 for a short period.

  • Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

  • Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and remaining in the cells is measured using a gamma counter.

  • Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of A-85380, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique directly measures the ion currents elicited by the activation of nAChRs by A-85380.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Drug Application: A-85380 at various concentrations is applied to the oocyte via a perfusion system.

  • Data Acquisition: The resulting ion currents are recorded and measured.

  • Data Analysis: The peak current amplitude at each concentration is plotted against the A-85380 concentration to generate a dose-response curve from which the EC₅₀ can be determined.

Signaling Pathways and Experimental Workflows

Visual diagrams aid in understanding the complex biological processes and experimental designs.

A85380_Signaling_Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Analgesia Analgesia Depolarization->Analgesia via Descending Inhibitory Pathways

Caption: Signaling pathway of A-85380 action.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep Membrane Preparation (with nAChRs) Incubation Incubation of Membranes, Radioligand, and A-85380 Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Cytisine) Radioligand->Incubation A85380_Compound A-85380 (Varying Concentrations) A85380_Compound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Data_Analysis IC₅₀ Determination and Ki Calculation Quantification->Data_Analysis

Caption: Workflow for radioligand binding assay.

Cation_Efflux_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Expressing nAChRs Cell_Loading Load Cells with ⁸⁶Rb⁺ Cell_Culture->Cell_Loading Wash_Cells Wash to Remove Extracellular ⁸⁶Rb⁺ Cell_Loading->Wash_Cells Stimulation Stimulate with A-85380 (Varying Concentrations) Wash_Cells->Stimulation Collection Collect Supernatant (Effluxed ⁸⁶Rb⁺) Stimulation->Collection Quantification Quantify ⁸⁶Rb⁺ in Supernatant and Cells Collection->Quantification Data_Analysis Calculate % Efflux and Determine EC₅₀ Quantification->Data_Analysis

Caption: Workflow for cation efflux assay.

Conclusion

A-85380 is a highly valuable pharmacological agent for the study of α4β2 nicotinic acetylcholine receptors. Its potent and selective agonist activity, coupled with a well-characterized pharmacological profile, makes it an indispensable tool for elucidating the role of this receptor subtype in a variety of physiological processes and disease states, including pain, neurodegenerative disorders, and addiction.[1][2] The detailed protocols and data presented in this guide are intended to facilitate further research and drug development efforts targeting the α4β2 nAChR.

References

A-85380: A Technical Guide for Neuronal Nicotinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, chemically known as 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] It has emerged as a critical pharmacological tool for the preclinical and clinical investigation of nAChRs, particularly the α4β2 subtype.[1][2] This receptor subtype is implicated in a variety of physiological processes and pathological conditions, including pain, neurodegenerative diseases, and addiction. A-85380's high affinity and selectivity for the α4β2 nAChR, compared to other subtypes like α7 or the muscle-type α1β1δγ nAChRs, make it an invaluable probe for elucidating the role of this specific receptor in the central nervous system.[1][2] Radiolabeled forms of A-85380 have also been developed for in vivo imaging studies, such as positron emission tomography (PET), to investigate nAChR density and function in the living brain.[1] This guide provides a comprehensive overview of A-85380, including its binding affinity and functional activity at various nAChR subtypes, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Data Presentation: Quantitative Profile of A-85380

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 at various neuronal nAChR subtypes. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinity (Ki) of A-85380 at Human and Rat nAChR Subtypes

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
α4β2Human--INVALID-LINK---cytisine0.05 ± 0.01[2]
α7Human[125I]α-bungarotoxin148 ± 13[2]
Muscle (α1β1δγ)Torpedo[125I]α-bungarotoxin314 ± 12[2]
α4β2Rat[3H]epibatidine0.052[3]
α3β4*Rat[3H]epibatidine110[3]
α7Rat[125I]α-bungarotoxin1,100[3]

Note: The α3β4 subtype may also contain other subunits.*

Table 2: Functional Activity (EC50) of A-85380 at Human and Rat nAChR Subtypes

Receptor SubtypeSpeciesAssay TypeEC50 (µM)Reference
α4β2Human86Rb+ efflux0.7 ± 0.1[2]
GanglionicHuman86Rb+ efflux0.8 ± 0.09[2]
α7HumanXenopus oocyte currents8.9 ± 1.9[2]
Dopamine ReleaseRat Striatal Slices[3H]dopamine release0.003 ± 0.001[2]
α4β2Rat86Rb+ efflux0.026[3]
α3β4*Rat86Rb+ efflux1.8[3]

Note: The ganglionic subtype likely represents a mix of nAChR subtypes. The α3β4 subtype may also contain other subunits.*

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of A-85380 with neuronal nAChRs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of A-85380 for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

1. Receptor Preparation:

  • For studying α4β2 and α7 subtypes, rat brain tissue (e.g., cortex and hippocampus) is a suitable source. For α3β4 subtypes, cell lines like IMR-32 that endogenously express these receptors can be used.[4]

  • Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2, [125I]α-bungarotoxin for α7), and a range of concentrations of unlabeled A-85380.

  • To determine non-specific binding, include wells with the radioligand and a high concentration of a non-radioactive ligand (e.g., nicotine).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of A-85380.

  • Plot the specific binding as a function of the A-85380 concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (e.g., EC50) of A-85380 by recording the ion currents it evokes in Xenopus oocytes expressing specific nAChR subtypes.[5][6]

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution.

  • Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.

  • Apply different concentrations of A-85380 to the oocyte via the perfusion system.

3. Data Acquisition and Analysis:

  • Record the inward currents evoked by the application of A-85380.

  • Measure the peak amplitude of the current at each concentration.

  • Plot the peak current amplitude as a function of the A-85380 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Imax).

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of a freely moving animal in response to the administration of A-85380.[7][8][9][10][11]

1. Probe Implantation:

  • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., the striatum or nucleus accumbens).

  • Secure the probe to the skull with dental cement.

  • Allow the animal to recover from surgery.

2. Microdialysis Procedure:

  • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.

  • Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • After a stable baseline of neurotransmitter levels is established, administer A-85380 to the animal (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to measure the change in neurotransmitter concentration over time.

3. Sample Analysis:

  • Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

  • Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

  • Plot the percentage change in neurotransmitter concentration over time to visualize the effect of A-85380.

Mandatory Visualizations

nAChR Signaling Pathway

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2) Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel A-85380 A-85380 A-85380->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Influx->Ca_Signaling Downstream Downstream Cellular Responses Depolarization->Downstream PI3K PI3K Ca_Signaling->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Downstream

Caption: nAChR signaling cascade initiated by A-85380 binding.

Experimental Workflow for A-85380 Characterization

Experimental_Workflow Start Start: Novel Ligand (A-85380) Binding_Assay Radioligand Binding Assay Start->Binding_Assay TEVC Two-Electrode Voltage Clamp Start->TEVC Ki Determine Ki (Binding Affinity) Binding_Assay->Ki EC50 Determine EC50 (Functional Potency) TEVC->EC50 Microdialysis In Vivo Microdialysis NT_Release Measure Neurotransmitter Release Microdialysis->NT_Release Ki->Microdialysis EC50->Microdialysis End End: Pharmacological Profile NT_Release->End

Caption: Workflow for characterizing a novel nAChR agonist like A-85380.

A-85380 Selectivity Profile

Selectivity_Profile A85380 A-85380 alpha4beta2 α4β2 A85380->alpha4beta2 High Affinity alpha7 α7 A85380->alpha7 Low Affinity Muscle Muscle-type (α1β1δγ) A85380->Muscle Low Affinity

Caption: A-85380 demonstrates high selectivity for the α4β2 nAChR.

References

A-85380: A Technical Guide to a Seminal α4β2 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of A-85380, a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction: Discovery and Significance

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, emerged from research efforts to develop potent and selective ligands for neuronal nAChRs.[1][2] Its discovery was a significant step forward in the study of the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the brain. This receptor is implicated in a wide range of physiological processes, including cognition, learning, memory, and reward pathways.[3][4] Dysregulation of the α4β2 nAChR has been linked to various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][4]

A-85380 has been instrumental as a pharmacological tool to probe the structure and function of the α4β2 nAChR.[1][2] Its high affinity and selectivity have made it a valuable radioligand for in vitro and in vivo imaging studies, allowing for the quantification and localization of α4β2 receptors in the brain.[2][4] While not developed as a therapeutic agent itself, A-85380 has played a crucial role in the development of novel nAChR ligands with potential therapeutic applications in pain management and other central nervous system disorders.[1][2]

Synthesis of A-85380

The synthesis of A-85380 is achieved through a Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups.

Experimental Protocol: Mitsunobu Reaction for A-85380 Synthesis

This protocol describes the synthesis of A-85380 from (S)-1-Boc-2-azetidinemethanol and 3-hydroxypyridine.

Materials:

  • (S)-1-Boc-2-azetidinemethanol

  • 3-Hydroxypyridine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hydrochloric acid (for deprotection)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Boc-2-azetidinemethanol (1.0 eq) and 3-hydroxypyridine (1.2 eq) in anhydrous THF.

  • Addition of Triphenylphosphine: Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 10 °C. A color change to yellow-orange is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification of Boc-protected Intermediate: Purify the crude product by silica gel column chromatography to obtain tert-butyl (2S)-2-((pyridin-3-yloxy)methyl)azetidine-1-carboxylate.

  • Deprotection: Treat the purified intermediate with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to remove the Boc protecting group.

  • Final Product: After removal of the solvent, the hydrochloride salt of A-85380 is obtained. Further purification can be performed if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 (S)-1-Boc-2-azetidinemethanol Mitsunobu Mitsunobu Reaction Reactant1->Mitsunobu Reactant2 3-Hydroxypyridine Reactant2->Mitsunobu Reagent1 Triphenylphosphine (PPh3) Reagent1->Mitsunobu Reagent2 DIAD or DEAD Reagent2->Mitsunobu Reagent3 Anhydrous THF Reagent3->Mitsunobu Intermediate Boc-protected A-85380 Mitsunobu->Intermediate Deprotection Acidic Deprotection (HCl) Intermediate->Deprotection Product A-85380 Deprotection->Product

A-85380 Synthesis Workflow

Pharmacological Properties of A-85380

A-85380 is characterized by its high affinity and selectivity for the α4β2 nAChR subtype. Its pharmacological profile has been extensively studied using various in vitro and in vivo assays.

In Vitro Binding Affinities

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM) for A-85380Reference
Human α4β2[³H]Cytisine-0.053[5]
Human α4β2[³H]Epibatidine-0.038
Human α7[¹²⁵I]α-Bungarotoxin-340[5]
Rat α4β2[³H]A-85380Rat brain membranes0.041
Rat Muscle (α1β1δγ)[¹²⁵I]α-BungarotoxinTorpedo electroplax>10,000[5]
In Vitro Functional Potency

Functional assays measure the biological response elicited by a compound. For nAChRs, which are ligand-gated ion channels, functional potency is often determined by measuring the influx of cations (e.g., Ca²⁺ or Rb⁺) into cells expressing the receptor upon agonist stimulation. The concentration of the agonist that produces 50% of the maximal response is the EC50 value.

Assay TypeCell LineReceptor SubtypeEC50 (nM) for A-85380Reference
⁸⁶Rb⁺ EffluxK-28 cellsHuman α4β236[5]
Ca²⁺ InfluxSH-EP1-hα4β2 cellsHuman α4β2130
Dopamine ReleaseRat striatal slicesEndogenous α4β2*2.9[5]

Key Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of A-85380 for the α4β2 nAChR.

Materials:

  • Rat brain cortex membranes (or cell membranes expressing recombinant human α4β2 nAChRs)

  • [³H]Cytisine (radioligand)

  • A-85380 (test compound)

  • Nicotine or Epibatidine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add membrane preparation, [³H]cytisine (at a concentration near its Kd, e.g., 1 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]cytisine, and a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

    • Competition: Add membrane preparation, [³H]cytisine, and serial dilutions of A-85380.

  • Incubation: Incubate the plate at room temperature (or 4 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitor Concentrations Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand and Competitor Solutions Ligand_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis Result Binding Affinity (Ki) Data_Analysis->Result Signaling_Pathway A85380 A-85380 nAChR α4β2 Nicotinic Acetylcholine Receptor A85380->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ and Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Activation Cation_Influx->PI3K_Akt Ca²⁺ acts as second messenger PKC Protein Kinase C (PKC) Activation Cation_Influx->PKC Ca²⁺ acts as second messenger Neurotransmitter Modulation of Neurotransmitter Release Depolarization->Neurotransmitter Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection PKC->Neurotransmitter

References

A-85380: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It has become an invaluable pharmacological tool in both preclinical and clinical research for investigating the structure and function of nAChRs, particularly the α4β2 subtype.[1][2] This technical guide provides an in-depth overview of the binding affinity and selectivity of A-85380, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Data Presentation: Binding Affinity and Selectivity of A-85380

The affinity of A-85380 for various nAChR subtypes is a critical aspect of its pharmacological profile. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of A-85380 for Various nAChR Subtypes

nAChR SubtypeKi (nM)SpeciesRadioligand UsedReference
α4β20.053Rat Brain[3H]Cytisine(Sullivan et al., 1996)
α4β20.038Human Cortex[3H]Cytisine(Sullivan et al., 1996)
α7>10,000Rat Brain[125I]α-Bungarotoxin(Sullivan et al., 1996)
α3β4130Human Clonal Cells[3H]Epibatidine(Mihalak et al., 2006)
α1β1δγ (muscle)>10,000Torpedo[125I]α-Bungarotoxin(Sullivan et al., 1996)

Table 2: Selectivity Ratios of A-85380

Receptor Subtype RatioSelectivity (Fold)
α7 / α4β2>188,000
α1β1δγ / α4β2>188,000
α3β4 / α4β2~2450

Selectivity is calculated as the ratio of Ki values (Ki of less selective receptor / Ki of more selective receptor).

Experimental Protocols

The determination of binding affinity and functional activity of A-85380 relies on standardized experimental procedures. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of A-85380 by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [3H]Cytisine for α4β2 nAChRs). The concentration is usually at or below the Kd of the radioligand.

    • A range of concentrations of the unlabeled competitor ligand (A-85380).

    • The prepared membrane homogenate.

  • Total binding is measured in the absence of any competitor.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand known to bind to the same site (e.g., nicotine or epibatidine).

  • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using a non-linear regression analysis to fit a sigmoidal dose-response curve.

  • The IC50 value (the concentration of A-85380 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional activity of A-85380 as an agonist by recording the ion currents it evokes in cells expressing nAChRs.

1. Cell Preparation:

  • Cells stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells) are cultured on glass coverslips.

2. Recording Setup:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2) and mounted on a micromanipulator.

3. Whole-Cell Configuration:

  • The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.

4. Data Acquisition:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • A-85380 is applied to the cell via a rapid perfusion system at various concentrations.

  • The resulting inward currents, carried by the influx of cations (Na+ and Ca2+) through the activated nAChR channels, are recorded using a patch-clamp amplifier.

5. Data Analysis:

  • The peak amplitude of the evoked current is measured for each concentration of A-85380.

  • The concentration-response data are plotted and fitted with the Hill equation to determine the EC50 (the concentration of A-85380 that produces 50% of the maximal response) and the Hill coefficient.

Mandatory Visualizations

A-85380 Binding Selectivity Profile

G cluster_A85380 A-85380 cluster_receptors Nicotinic Acetylcholine Receptor Subtypes A85380 A-85380 alpha4beta2 α4β2 (High Affinity) A85380->alpha4beta2 High Selectivity alpha3beta4 α3β4 (Moderate Affinity) A85380->alpha3beta4 Lower Selectivity alpha7 α7 (Low Affinity) A85380->alpha7 Very Low Selectivity muscle_type α1β1δγ (Muscle) (Very Low Affinity) A85380->muscle_type Negligible Selectivity G start Start membrane_prep Membrane Preparation (Tissue/Cell Homogenization) start->membrane_prep binding_assay Competition Binding Assay (Radioligand + A-85380 + Membranes) membrane_prep->binding_assay incubation Incubation to Equilibrium binding_assay->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting data_analysis Data Analysis (IC50 -> Ki Calculation) counting->data_analysis end End data_analysis->end G A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR ion_influx Na+ / Ca2+ Influx nAChR->ion_influx Activation depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling ion_influx->downstream Ca2+ dependent pi3k PI3K/Akt Pathway downstream->pi3k mapk MAPK/ERK Pathway downstream->mapk cellular_response Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) pi3k->cellular_response mapk->cellular_response

References

The α4β2 Nicotinic Acetylcholine Receptor Agonist A-85380: A Technical Guide to its Effects on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] This high affinity has made it a valuable pharmacological tool for investigating the physiological and pathological roles of α4β2 nAChRs.[1][3] These receptors are widely expressed in the central nervous system and are implicated in a variety of functions, including cognition, pain perception, and the neurobiology of addiction. A significant aspect of their function is the modulation of neurotransmitter release. This technical guide provides a comprehensive overview of the effects of A-85380 on the release of key neurotransmitters, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Core Mechanism of Action

A-85380 exerts its effects by binding to and activating presynaptic α4β2 nAChRs. This activation leads to the opening of the receptor's ion channel, causing an influx of cations, primarily Na+ and Ca2+. The resulting depolarization of the nerve terminal and direct calcium entry trigger the downstream cellular machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synapse.

Quantitative Data on Neurotransmitter Release

The following tables summarize the quantitative data on the effects of A-85380 and its closely related analog, 5-iodo-A-85380, on the release of various neurotransmitters.

NeurotransmitterCompoundPreparationBrain RegionPotency (EC50)EfficacyCitation
Norepinephrine A-85380Brain SlicesHippocampus, Thalamus, Frontal Cortex~1 µMFull Agonist[1]
Dopamine A-85380Brain SlicesPrefrontal Cortex, StriatumCorrelates with high-sensitivity α4β2 nAChRsPartial to Full Agonist Activity[4]
Glutamate 5-iodo-A-85380SynaptosomesHippocampusNot explicitly determinedStimulates release[5]
Aspartate 5-iodo-A-85380SynaptosomesHippocampusNot explicitly determinedStimulates release[5]
Serotonin A-85380In vivoNot specifiedNot explicitly determinedImplied serotonergic involvement in antidepressant effects[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling cascade initiated by A-85380 binding to α4β2 nAChRs, leading to neurotransmitter release, and the logical relationship between A-85380 and its neurochemical effects.

G cluster_0 Presynaptic Terminal A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Depolarization->Ca_Influx Opens Voltage-Gated Ca²⁺ Channels VesicleFusion Synaptic Vesicle Fusion Ca_Influx->VesicleFusion Triggers NT_Release Neurotransmitter Release VesicleFusion->NT_Release

Caption: Signaling pathway of A-85380-induced neurotransmitter release.

G A85380 A-85380 a4b2 α4β2 nAChR Agonist A85380->a4b2 DA Dopamine Release a4b2->DA NE Norepinephrine Release a4b2->NE Glu Glutamate Release a4b2->Glu Ser Serotonin System Modulation a4b2->Ser

Caption: Logical relationship of A-85380 and its neurochemical effects.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vivo Microdialysis for Measuring Neurotransmitter Release in Rats

This protocol is adapted from methodologies used to measure endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[7][8][9][10]

1. Surgical Implantation of Microdialysis Guide Cannula:

  • Animals: Adult male Sprague-Dawley rats (280-320 g).

  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, striatum).

  • Guide Cannula Implantation: Slowly lower a microdialysis guide cannula to the desired stereotaxic coordinates. Secure the cannula to the skull with dental cement.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 48 hours before the experiment.

2. Microdialysis Experiment:

  • Habituation: Place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.

  • Probe Insertion: Gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: NaCl 147 mM, KCl 2.7 mM, CaCl2 1.2 mM, MgCl2 0.85 mM) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer A-85380 systemically (e.g., intraperitoneal or subcutaneous injection) or locally via reverse dialysis through the probe.

  • Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.

  • Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.

3. Analytical Chemistry (HPLC-ECD):

  • Quantification: Analyze the concentrations of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Chromatographic System: Utilize an HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.

G Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Post-operative Recovery (≥48h) Surgery->Recovery Habituation Habituation to Experimental Chamber Recovery->Habituation Probe Insert Microdialysis Probe Habituation->Probe Perfusion Perfuse with aCSF (1-2 µL/min) Probe->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Admin Administer A-85380 Baseline->Admin PostAdmin Collect Post-treatment Samples Admin->PostAdmin Storage Freeze Samples (-80°C) PostAdmin->Storage Analysis HPLC-ECD Analysis Storage->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo microdialysis.

In Vitro Superfusion of Synaptosomes for Measuring Neurotransmitter Release

This protocol is based on methods for studying presynaptic mechanisms of neurotransmitter release from isolated nerve terminals.[11][12]

1. Preparation of Synaptosomes:

  • Tissue Dissection: Euthanize a rat and rapidly dissect the brain region of interest (e.g., hippocampus, striatum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

  • Homogenization: Homogenize the tissue in the sucrose buffer using a Dounce homogenizer.

  • Centrifugation: Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

  • Resuspension: Resuspend the synaptosomal pellet in a physiological buffer.

2. Neurotransmitter Loading:

  • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine) or its precursor to allow for uptake into the nerve terminals.

3. Superfusion:

  • Apparatus: Place a layer of the loaded synaptosomes onto a filter in a superfusion chamber.

  • Perfusion: Continuously perfuse the synaptosomes with a physiological salt solution (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.5 mL/min) and maintain at 37°C.

  • Baseline Collection: Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes) to establish a stable baseline of spontaneous neurotransmitter release.

  • Stimulation: Induce neurotransmitter release by briefly switching the perfusion medium to one containing a depolarizing agent (e.g., high K+ concentration) or the nicotinic agonist A-85380 at various concentrations.

  • Post-Stimulation Collection: Continue collecting fractions after the stimulation period to monitor the return to baseline.

4. Measurement of Released Neurotransmitter:

  • Scintillation Counting: Quantify the amount of radiolabeled neurotransmitter in each collected fraction using liquid scintillation counting.

  • Data Analysis: Express the amount of neurotransmitter released as a percentage of the total amount present in the synaptosomes at the beginning of the collection period.

G Start Start Dissect Dissect Brain Region Start->Dissect Homogenize Homogenize Tissue Dissect->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Isolate Isolate Synaptosomes Centrifuge->Isolate Load Load with Radiolabeled Neurotransmitter Isolate->Load Superfuse Place Synaptosomes in Superfusion Chamber Load->Superfuse Perfuse Perfuse with Buffer Superfuse->Perfuse Baseline Collect Baseline Fractions Perfuse->Baseline Stimulate Stimulate with A-85380 Baseline->Stimulate Collect Collect Stimulated Fractions Stimulate->Collect Quantify Quantify Radioactivity Collect->Quantify Analyze Data Analysis Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro superfusion of synaptosomes.

Conclusion

A-85380 is a powerful tool for elucidating the role of α4β2 nicotinic acetylcholine receptors in modulating neurotransmitter release. Its selectivity allows for the targeted investigation of this specific nAChR subtype's contribution to the complex interplay of neurotransmission in the brain. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug development, facilitating further exploration of the therapeutic potential of targeting the α4β2 nAChR.

References

In Vitro Characterization of A-85380: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a particular preference for the α4β2 subtype.[1][2] This high affinity and selectivity have established A-85380 as a critical pharmacological tool in the preclinical and clinical investigation of nAChRs.[3][4][5] Its utility extends to the study of various neuropathologies, including Alzheimer's and Parkinson's disease, as well as in pain and addiction research.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of A-85380, detailing its binding and functional properties, and the experimental protocols used for its evaluation.

Binding Affinity of A-85380 and its Analogs

A-85380 and its radiohalogenated analogs, such as 5-iodo-A-85380 and 6-[18F]fluoro-A-85380, exhibit high affinity for the α4β2 nAChR subtype.[6][7][8] These analogs have been instrumental as radioligands for in vitro and in vivo imaging studies.[6][8] The binding affinities, typically expressed as inhibition constant (Ki) or dissociation constant (Kd), are summarized below.

CompoundReceptor SubtypePreparationRadioligandKi (nM)Kd (pM)Reference
A-85380Human α4β2--0.05 ± 0.01-[7]
A-85380Human α7--148 ± 13-[7]
A-85380Muscle (α1β1δγ)Torpedo electroplax-314 ± 12-[7]
5-Iodo-A-85380Rat α4β2Rat Brain5-[125I]iodo-A-85380-10[8][9]
5-Iodo-A-85380Human α4β2Human Brain5-[125I]iodo-A-85380-12[8][9]
6-[18F]Fluoro-A-85380Human α4β2*Human postmortem cortical tissue6-[18F]fluoro-A-85380-59[6][7]

Note: The asterisk () indicates the possibility of other subunits in the receptor complex.*

Functional Activity of A-85380

In functional in vitro assays, A-85380 acts as a potent and full agonist at the α4β2 nAChR.[3][4] Its functional potency is often determined by measuring its ability to stimulate cation flux, neurotransmitter release, or elicit ionic currents in cells expressing specific nAChR subtypes. The half-maximal effective concentration (EC50) is a common measure of its functional potency.

Assay TypeReceptor SubtypeSystemMeasured EffectEC50 (µM)Reference
Cation EffluxHuman α4β2-Cation efflux0.7 ± 0.1[7]
Cation EffluxGanglionic-Cation efflux0.8 ± 0.09[7]
ElectrophysiologyHuman α7Xenopus oocytesIonic currents8.9 ± 1.9[7]
Neurotransmitter Release--Dopamine release0.003 ± 0.001[7]
ElectrophysiologyHigh-sensitivity α4(2)β2(3)Xenopus oocytesFull Agonist-[8]
ElectrophysiologyLow-sensitivity α4(3)β2(2)Xenopus oocytesPartial Agonist-[8]
Electrophysiologyα6-containing subtypesXenopus oocytesPartial Agonist-[8]

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free radioligand (e.g., vacuum filtration) assay1->assay2 assay3 Quantify bound radioactivity (e.g., scintillation counting) assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition or saturation curves analysis1->analysis2 analysis3 Determine Ki or Kd values analysis2->analysis3

Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.[4]

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.[4] The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[4]

    • The membrane pellet is washed and resuspended in fresh buffer.[4]

    • Protein concentration is determined using a standard method like the BCA assay.[4]

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (A-85380).[3]

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.[4]

    • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[4]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

    • The radioactivity trapped on the filters is measured using a scintillation counter.[4]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For competition assays, the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

Functional Assays: Dopamine Release from Synaptosomes

This assay measures the ability of a compound to stimulate the release of a neurotransmitter, providing a measure of its functional agonistic activity.

G cluster_prep Synaptosome Preparation cluster_loading Radiolabel Loading cluster_release Stimulated Release cluster_quantify Quantification prep1 Homogenize brain tissue (e.g., striatum) prep2 Centrifuge to isolate synaptosomes prep1->prep2 load1 Incubate synaptosomes with [3H]dopamine prep2->load1 load2 Wash to remove excess radiolabel load1->load2 release1 Expose synaptosomes to A-85380 load2->release1 release2 Collect supernatant containing released [3H]dopamine release1->release2 quant1 Measure radioactivity in supernatant release2->quant1 quant2 Determine agonist-stimulated release quant1->quant2

Dopamine Release Assay Workflow.

Detailed Methodology:

  • Synaptosome Preparation:

    • A specific brain region rich in dopaminergic terminals (e.g., striatum) is dissected and homogenized in a suitable buffer.[10]

    • Synaptosomes (isolated nerve terminals) are prepared by differential centrifugation.[9][10]

  • Loading with [3H]Dopamine:

    • Synaptosomes are incubated with [3H]dopamine, which is taken up into the dopaminergic terminals via the dopamine transporter.[9][10]

    • After incubation, the synaptosomes are washed to remove extracellular [3H]dopamine.

  • Stimulation of Release:

    • The [3H]dopamine-loaded synaptosomes are then exposed to various concentrations of A-85380.

    • Activation of presynaptic nAChRs by A-85380 leads to depolarization and subsequent release of [3H]dopamine.[9]

  • Quantification:

    • The amount of [3H]dopamine released into the supernatant is quantified by liquid scintillation counting.

    • The EC50 value for A-85380-stimulated dopamine release is determined from the concentration-response curve.

Electrophysiology in Xenopus Oocytes

This technique allows for the direct measurement of ion channel function in a controlled environment.

G cluster_prep Oocyte Preparation cluster_recording Two-Electrode Voltage Clamp cluster_analysis Data Analysis prep1 Harvest and defolliculate Xenopus oocytes prep2 Inject with cRNA encoding nAChR subunits prep1->prep2 prep3 Incubate for receptor expression prep2->prep3 rec1 Place oocyte in recording chamber prep3->rec1 rec2 Impale with voltage and current electrodes rec1->rec2 rec3 Apply A-85380 and record agonist-evoked currents rec2->rec3 analysis1 Measure current amplitude rec3->analysis1 analysis2 Construct concentration-response curve analysis1->analysis2 analysis3 Determine EC50 and efficacy analysis2->analysis3

Xenopus Oocyte Electrophysiology Workflow.

Detailed Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

    • Complementary RNA (cRNA) encoding the specific nAChR subunits of interest (e.g., α4 and β2) are microinjected into the oocytes.[1][11]

    • The oocytes are then incubated for several days to allow for the expression and assembly of functional nAChR channels on the cell membrane.[11]

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[11]

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • A-85380 at various concentrations is applied to the oocyte, and the resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded.

  • Data Analysis:

    • The peak amplitude of the agonist-evoked current is measured for each concentration of A-85380.

    • A concentration-response curve is generated, and the EC50 value is calculated to determine the potency of A-85380.

    • The maximal current response can be compared to that of a full agonist like acetylcholine to determine the relative efficacy of A-85380.

Signaling Pathway

The activation of nAChRs by agonists like A-85380 initiates a cascade of events, primarily driven by the influx of cations.

G A85380 A-85380 nAChR nAChR (e.g., α4β2) A85380->nAChR Binds and Activates MembraneDepol Membrane Depolarization nAChR->MembraneDepol Na+ and Ca2+ Influx CaInflux Ca2+ Influx via Voltage-Gated Ca2+ Channels MembraneDepol->CaInflux NeurotransmitterRelease Neurotransmitter Release (e.g., Dopamine) CaInflux->NeurotransmitterRelease DownstreamSignaling Downstream Signaling Cascades CaInflux->DownstreamSignaling

Simplified nAChR Signaling Pathway.

Conclusion

The in vitro characterization of A-85380 has firmly established it as a highly selective and potent agonist of the α4β2 nAChR. The data gathered from radioligand binding assays, functional assays measuring neurotransmitter release and ion flux, and electrophysiological recordings consistently demonstrate its specific pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of A-85380 and the development of novel ligands targeting nicotinic acetylcholine receptors for therapeutic applications.

References

A-85380: A Technical Guide to its Role in Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, chemically known as 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool in both preclinical and clinical research to explore the role of α4β2 nAChRs in various physiological and pathological processes, including cognitive function.[1][2] This technical guide provides a comprehensive overview of A-85380, focusing on its pharmacological properties, its impact on cognitive domains, and the detailed experimental methodologies used in its evaluation.

Core Pharmacology of A-85380

A-85380's primary mechanism of action is the activation of α4β2 nAChRs, which are ligand-gated ion channels permeable to cations, including Na+ and Ca2+. This activation leads to neuronal depolarization and the modulation of neurotransmitter release.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 and its analogs for various nAChR subtypes. This data highlights the compound's selectivity for the α4β2 receptor.

Table 1: Binding Affinities (Ki) of A-85380 and its Analogs for nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Species/TissueReference
A-85380α4β20.017 - 1Human/Rat Brain[3]
α7>1000Human/Rat Brain[1]
α1β1δγ (muscle)>1000Human/Rat[1]
5-Iodo-A-85380α4β20.010 - 0.012Rat/Human Brain[4]
α3β4~10Rat Adrenal Gland[4]
α7~600Rat Brain[4]
Muscle-type~1900Rat[4]

Table 2: Functional Potency (EC50) of A-85380 in In Vitro Assays

Assay TypenAChR SubtypeEC50 (nM)EffectReference
Cation Flux (Rb+ efflux)α4β2~10 - 100Full Agonist[1][2]
Dopamine Releaseα4β2~100 - 1000Agonist[5]

Role in Cognitive Function: Preclinical and Clinical Evidence

A-85380 and its analogs have been investigated for their potential to enhance cognitive function in various preclinical models. Furthermore, radiolabeled versions of A-85380 have been instrumental in clinical imaging studies to understand the role of α4β2 nAChRs in neurodegenerative diseases like Alzheimer's disease.

Preclinical Studies
  • Animal Models of Learning and Memory: While specific quantitative data on A-85380's effects in cognitive tasks from the provided search results is limited, its agonism at α4β2 nAChRs suggests a potential for cognitive enhancement. Nicotinic agonists, in general, have been shown to improve performance in tasks such as the Morris water maze and novel object recognition test.

Clinical Imaging Studies

Radiolabeled A-85380, such as [¹⁸F]2-fluoro-A-85380 (2-FA) and [¹²³I]5-iodo-A-85380 (5-IA), are used as tracers in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, respectively.[3] These studies have revealed:

  • Marked decreases in α4β2 nAChR density in patients with Parkinson's and Alzheimer's disease.[1]

  • In some studies of early Alzheimer's disease, no significant loss of α4β2 nAChRs was observed despite cognitive impairment, suggesting that receptor loss may occur in later stages of the disease.[6]

  • Correlations have been observed between reduced α4β2 nAChR availability and the severity of cognitive impairment in Alzheimer's disease.[7][8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of A-85380.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (like A-85380) to its receptor.

  • Objective: To determine the Ki of A-85380 for nAChR subtypes.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest.

    • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine).

    • Unlabeled A-85380 at various concentrations.

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled A-85380.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of A-85380 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of the brain of a freely moving animal.

  • Objective: To measure A-85380-induced changes in acetylcholine release in specific brain regions.

  • Materials:

    • Microdialysis probes.

    • A stereotaxic apparatus for probe implantation.

    • A perfusion pump and fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • An analytical method for acetylcholine detection (e.g., HPLC with electrochemical detection).

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.

    • After a recovery period, perfuse the probe with aCSF at a slow, constant rate.

    • Collect the dialysate, which contains extracellular fluid from the surrounding tissue, in timed fractions.

    • Administer A-85380 systemically or locally through the probe.

    • Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method.

    • Compare acetylcholine levels before and after A-85380 administration.

Morris Water Maze

This is a behavioral test to assess spatial learning and memory in rodents.

  • Objective: To evaluate the effect of A-85380 on spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.

    • A-85380 or vehicle is administered before the acquisition trials or the probe trial to assess its effect on learning or memory retrieval, respectively.

Novel Object Recognition Test

This test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

  • Objective: To evaluate the effect of A-85380 on recognition memory.

  • Apparatus: An open-field arena and a set of distinct objects.

  • Procedure:

    • Habituation Phase: The animal is allowed to explore the empty arena to acclimate.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

    • A-85380 or vehicle is administered before the training or test phase to assess its impact on memory formation or retrieval. A higher discrimination index (more time with the novel object) indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by A-85380 and a typical experimental workflow for its evaluation.

Signaling Pathways

Activation of α4β2 nAChRs by A-85380 initiates several downstream signaling cascades that are believed to underlie its effects on cognitive function.

G A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds and Activates PI3K PI3K nAChR->PI3K Ca_influx Ca²⁺ Influx nAChR->Ca_influx PLC Phospholipase C (PLC) Akt Akt (Protein Kinase B) PI3K->Akt PKC Protein Kinase C (PKC) Ca_influx->PKC Neurotransmitter_release Neurotransmitter Release (e.g., ACh, DA) Ca_influx->Neurotransmitter_release D3R_modulation Dopamine D3 Receptor Modulation PKC->D3R_modulation Synaptic_plasticity Synaptic Plasticity (LTP/LTD) Akt->Synaptic_plasticity

Caption: A-85380 activates α4β2 nAChRs, leading to downstream signaling.

Experimental Workflow for Preclinical Cognitive Assessment

The following diagram outlines a typical workflow for assessing the cognitive-enhancing effects of A-85380 in a preclinical setting.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Target Engagement cluster_2 Phase 3: Behavioral Assessment of Cognitive Function Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Cation Flux - Determine EC50) Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) Binding_Assay->Microdialysis Functional_Assay->Microdialysis PET_SPECT PET/SPECT Imaging (Receptor Occupancy) MWM Morris Water Maze (Spatial Memory) Microdialysis->MWM PET_SPECT->MWM NOR Novel Object Recognition (Recognition Memory)

Caption: A typical preclinical workflow for evaluating A-85380's cognitive effects.

Conclusion

A-85380 is an invaluable tool for dissecting the role of α4β2 nAChRs in cognitive processes. Its high selectivity and potency, combined with a wealth of data from in vitro and in vivo studies, provide a strong foundation for its use in basic research and as a scaffold for the development of novel therapeutics for cognitive disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for researchers and drug development professionals seeking to build upon the existing knowledge of this important pharmacological agent. Further research is warranted to fully elucidate the therapeutic potential of A-85380 and similar α4β2 nAChR agonists in treating cognitive decline associated with various neurological and psychiatric conditions.

References

Methodological & Application

Application Notes and Protocols for A-85380 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This selectivity makes it a valuable pharmacological tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes in preclinical in vivo models.[1] A-85380 has demonstrated efficacy in models of pain, including acute, persistent, and neuropathic pain, with its analgesic effects mediated by the α4β2 nAChR.[1] The site of action for its antinociceptive effects can be both central and peripheral, depending on the pain modality.[1]

These application notes provide a comprehensive overview of the use of A-85380 and its iodinated analog, 5-iodo-A-85380 (5IA), in mice, with a focus on dosage, administration, and experimental protocols for pain and behavioral studies.

Data Presentation: A-85380 and 5-iodo-A-85380 Dosage in Mice

The following tables summarize the effective doses of A-85380 and its analog 5-iodo-A-85380 in various in vivo mouse models. The primary route of administration in these studies is subcutaneous (s.c.).

Table 1: 5-iodo-A-85380 Dosage for Antinociception in Mice

Mouse ModelAdministration RouteEffective Dose (mg/kg)Observed EffectReference
Formalin TestSubcutaneous (s.c.)0.1 - 0.5Significant attenuation of paw licking[2]
Hot Plate TestSubcutaneous (s.c.)0.001 - 0.5No significant antinociceptive effect[2]
Tail-Flick TestSubcutaneous (s.c.)0.001 - 0.5No significant antinociceptive effect[2]

Table 2: 5-iodo-A-85380 Dosage for Behavioral and Physiological Effects in Mice

AssayAdministration RouteEffective Dose (mg/kg)Observed EffectReference
HypothermiaSubcutaneous (s.c.)0.1 - 0.5Significant decrease in body temperature[2]
Locomotor ActivitySubcutaneous (s.c.)0.1 - 1.0Dose-dependent suppression of locomotion[3]
Conditioned Place PreferenceSubcutaneous (s.c.)0.05 - 0.1Inducement of conditioned place preference

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects of 5-iodo-A-85380 in the Mouse Formalin Test

This protocol details the methodology to assess the analgesic properties of 5-iodo-A-85380 in a model of tonic, inflammatory pain.

Materials:

  • 5-iodo-A-85380

  • Sterile saline (0.9% NaCl)

  • Formalin (2.5% solution in saline)

  • C57BL/6J mice (male and female, 8 per group)

  • Plexiglas observation cages

  • Microsyringes for subcutaneous and intraplantar injections

  • Digital stopwatch

Procedure:

  • Drug Preparation: Prepare a stock solution of 5-iodo-A-85380 in sterile saline. From the stock, prepare serial dilutions to achieve the desired final doses (e.g., 0.01, 0.1, and 0.5 mg/kg). The vehicle control group will receive sterile saline only.

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. Place each mouse individually in a Plexiglas observation cage for 15 minutes to acclimate to the testing environment.

  • Drug Administration: Administer the prepared doses of 5-iodo-A-85380 or vehicle via subcutaneous (s.c.) injection. A pretreatment time of 15 minutes is recommended based on time-course studies.[2]

  • Formalin Injection: 15 minutes after drug administration, inject 20 µL of 2.5% formalin solution intraplantarly (i.pl.) into the right hind paw of each mouse.

  • Behavioral Observation: Immediately after the formalin injection, start recording the cumulative time spent licking the injected paw. The observation is divided into two phases:

    • Phase I (acute nociception): 0 to 5 minutes post-injection.

    • Phase II (inflammatory pain): 20 to 45 minutes post-injection.[2]

  • Data Analysis: Express the data as the mean ± SEM of the time spent licking the paw for each group. Analyze the data using a two-way ANOVA followed by a Dunnett's post hoc test for comparison between the vehicle and drug-treated groups.

Protocol 2: Subcutaneous (s.c.) Administration of A-85380 in Mice

This protocol provides a general guideline for the subcutaneous injection of A-85380.

Materials:

  • A-85380 solution (prepared in a suitable sterile vehicle)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse. One common method is to scruff the loose skin over the shoulders and neck between your thumb and forefinger.[4][5]

  • Injection Site: The preferred site for subcutaneous injection is the area between the shoulder blades (scruff) or the flank.[4][6]

  • Skin Tent: Pinch and lift the skin at the injection site to form a "tent".[6]

  • Needle Insertion: Insert the needle, with the bevel facing up, at the base of the skin tent and parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert it at a different site.[5][6]

  • Injection: Slowly and steadily inject the solution. A small bleb or pocket of fluid should form under the skin.

  • Needle Withdrawal: Once the full volume is administered, withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

A-85380 Signaling at the α4β2 Nicotinic Acetylcholine Receptor

A-85380 acts as an agonist at the α4β2 nAChR. While classically known as ligand-gated ion channels, nAChRs can also engage in metabotropic signaling.[7] Nicotinic stimulation of α4β2 nAChRs can lead to the activation of Protein Kinase CβII (PKCβII) through a second messenger pathway that is independent of ion flux.[7] This pathway involves the activation of Src kinase in a β-arrestin1 and 14-3-3η-dependent manner.[7] Activated Src then phosphorylates Syk, which in turn interacts with Phospholipase C γ1 (PLCγ1) to increase cellular diacylglycerol (DAG) levels, leading to the translocation and activation of PKCβII.[7]

A85380_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to B_Arrestin β-arrestin1 nAChR->B_Arrestin Recruits Protein_1433 14-3-3η nAChR->Protein_1433 Recruits Src Src B_Arrestin->Src Activates Protein_1433->Src Activates Syk Syk Src->Syk Phosphorylates (activates) PLCg1 PLCγ1 Syk->PLCg1 Activates DAG DAG PLCg1->DAG Generates PKCbII PKCβII DAG->PKCbII Translocates & Activates PKCbII_active Active PKCβII PKCbII->PKCbII_active PKCbII_active->Src Positive Feedback

Caption: Metabotropic signaling cascade of A-85380 at the α4β2 nAChR.

Experimental Workflow for In Vivo Mouse Studies with A-85380

The following diagram outlines a typical experimental workflow for evaluating the effects of A-85380 in a mouse model.

Experimental_Workflow start Start: Hypothesis Formulation drug_prep A-85380 Preparation (Dissolve in sterile vehicle) start->drug_prep grouping Randomize Mice into Groups (Vehicle and A-85380 doses) drug_prep->grouping animal_acclimation Animal Acclimation (To testing room and apparatus) animal_acclimation->grouping administration A-85380 Administration (e.g., Subcutaneous injection) grouping->administration pretreatment Pretreatment Period administration->pretreatment behavioral_assay Behavioral/Physiological Assay (e.g., Formalin test, Hot plate, etc.) pretreatment->behavioral_assay data_collection Data Collection behavioral_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for A-85380 in vivo mouse studies.

References

Application Notes and Protocols for A-85380 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of A-85380, a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), in cell culture applications. Adherence to these guidelines will ensure reproducibility and accuracy in experimental outcomes.

Introduction

A-85380 is a valuable pharmacological tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes.[1][2] It is a high-affinity agonist that can be used to stimulate these receptors in a variety of in vitro systems, including primary neuronal cultures and cell lines expressing recombinant nAChRs. Proper dissolution and handling of A-85380 are critical for obtaining reliable and consistent results.

Product Information

  • Chemical Name: 3-[(2S)-2-Azetidinylmethoxy]-pyridine dihydrochloride

  • Molecular Formula: C₉H₁₂N₂O · 2HCl

  • Molecular Weight: 237.13 g/mol [3]

  • CAS Number: 174740-86-4[1][3]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of A-85380.

ParameterReceptor SubtypeValueSpeciesReference
Ki α4β20.05 nMHuman[3]
α7148 nMHuman[3]
α1β1δγ314 nMTorpedo[3]
EC₅₀ Cation Efflux (α4β2)0.7 µMHuman

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • A-85380 dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, newly opened[1]

  • Sterile microcentrifuge tubes

  • Ultrasonic bath (optional)[1]

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh out the desired amount of A-85380 dihydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.37 mg of A-85380 dihydrochloride.

  • Dissolution: Add the appropriate volume of DMSO to the A-85380 powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.37 mg of powder.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, brief ultrasonication may be required.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of a 10 mM Stock Solution in Water

Materials:

  • A-85380 dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weighing: As described in section 4.1.1, weigh 2.37 mg of A-85380 dihydrochloride to prepare 1 mL of a 10 mM stock solution.

  • Dissolution: Add the appropriate volume of sterile water to the A-85380 powder.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into sterile microcentrifuge tubes.

  • Storage: Store the aqueous stock solutions at -20°C or -80°C. It is recommended to use aqueous solutions promptly and avoid long-term storage if possible.

Preparation of Working Solutions in Cell Culture Medium

Protocol:

  • Thawing: Thaw a single aliquot of the A-85380 stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your desired cell culture medium to achieve the final working concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (DMSO or water) to the cell culture medium without the A-85380. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Application: Add the working solution or vehicle control to your cell cultures and proceed with your experiment.

Signaling Pathway and Experimental Workflow

A-85380 Signaling Pathway

A-85380 acts as an agonist at the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the opening of the channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. The influx of these ions depolarizes the cell membrane and the increase in intracellular calcium can trigger various downstream signaling cascades.

A85380_Signaling_Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal Downstream Downstream Signaling Ca_Signal->Downstream

Caption: A-85380 binding to α4β2 nAChR and subsequent signaling.

Experimental Workflow for Cell Treatment

The following diagram illustrates a typical workflow for treating cultured cells with A-85380.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Stock_Solution Prepare 10 mM A-85380 Stock Working_Solution Prepare Working Solution in Medium Stock_Solution->Working_Solution Treatment Treat Cells with A-85380 or Vehicle Working_Solution->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Analysis Analyze Cellular Response Incubation->Analysis

Caption: General workflow for A-85380 treatment in cell culture.

References

Application Notes and Protocols for A-85380 in Electrophysiology Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in various physiological and pathological processes in the central nervous system.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the function and pharmacology of α4β2 nAChRs in vitro and in vivo. This document provides detailed application notes and protocols for the use of A-85380 in electrophysiological studies, with a focus on the whole-cell patch-clamp technique.

Mechanism of Action

A-85380 acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1] Upon binding, A-85380 stabilizes the open conformation of the channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the generation of an inward current that can be measured using patch-clamp electrophysiology. The activation of these receptors can modulate neuronal excitability and synaptic transmission. A-85380 displays selectivity for the α4β2 nAChR subtype over other nAChR subtypes such as α7 or the muscle-type α1β1δγ.[1]

Data Presentation

The following tables summarize the quantitative data for A-85380 and its closely related analog, 5-Iodo-A-85380, on various nAChR subtypes. This data is essential for experimental design and interpretation.

Table 1: Potency (EC₅₀) of A-85380 and its Analog on Human nAChR Subtypes

CompoundnAChR SubtypeEC₅₀ (µM)Cell TypeReference
5-I-A-85380α4β20.23Mammalian Cell Line
5-I-A-85380α7>100Mammalian Cell Line
A-85380High-Sensitivity α4β2More PotentXenopus Oocytes[3]
A-85380Low-Sensitivity α4β2Less PotentXenopus Oocytes[3]

Table 2: Efficacy (Eₘₐₓ) of 5-Iodo-A-85380 on Human nAChR Subtypes

CompoundnAChR SubtypeEₘₐₓ (% of Acetylcholine)Cell TypeReference
5-I-A-85380α4β285Mammalian Cell Line
5-I-A-85380α7<10Mammalian Cell Line

Experimental Protocols

This section provides a detailed methodology for investigating the effects of A-85380 using whole-cell patch-clamp electrophysiology on cultured mammalian cells (e.g., HEK293 cells stably expressing α4β2 nAChRs) or neurons.

Cell Preparation
  • Cell Culture: Plate cells expressing the nAChR subtype of interest onto glass coverslips a few days prior to recording to allow for adherence and optimal health.[4]

  • Transfection (if applicable): For transient expression, transfect cells with the desired nAChR subunit cDNAs using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

Solutions and Reagents

a. Extracellular (Bath) Solution (aCSF)

ComponentConcentration (mM)
NaCl126
KCl3
CaCl₂2.5
MgCl₂1.3
NaHCO₃26
NaH₂PO₄1.25
D-Glucose20

Preparation: Prepare a 10X stock solution of NaHCO₃ and another 10X stock of the remaining components. Store at 4°C. On the day of the experiment, dilute to 1X, check osmolarity (~310 mOsm/L), and continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.3-7.4.[4]

b. Intracellular (Pipette) Solution

ComponentConcentration (mM)
K-Gluconate140
KCl4
EGTA0.5
HEPES10
Mg-ATP4
Na-GTP0.4

Preparation: Prepare as a 1X solution. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm/L.[4] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[4]

c. A-85380 Stock Solution

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of A-85380 in a suitable solvent such as sterile water or DMSO.

  • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Whole-Cell Patch-Clamp Recording

a. Pipette Preparation

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[4]

  • Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped in the tip.[5]

b. Establishing a Whole-Cell Configuration

  • Place the coverslip with cells in the recording chamber and perfuse with oxygenated extracellular solution.

  • Mount the filled pipette in the micromanipulator and apply light positive pressure.[4]

  • Approach a target cell under microscope guidance.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).[5]

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[6]

c. Voltage-Clamp Recordings

  • Clamp the cell membrane potential at a holding potential of -60 to -70 mV.[4][5]

  • Allow the cell to stabilize for a few minutes before recording.

  • Apply A-85380 using a fast perfusion system to ensure rapid solution exchange and minimize receptor desensitization.

  • Record the inward currents evoked by A-85380.

  • To determine the concentration-response relationship, apply increasing concentrations of A-85380, with sufficient washout periods in between applications to allow for receptor recovery.

d. Current-Clamp Recordings

  • Switch to current-clamp mode and record the resting membrane potential.

  • Apply A-85380 and record changes in membrane potential and firing frequency of action potentials.

Visualizations

Signaling Pathway of nAChR Activation by A-85380

nAChR_Signaling A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Response Cellular Response (e.g., Action Potential Firing) Depolarization->Response

Caption: A-85380 binding to α4β2 nAChR induces channel opening and cation influx.

Experimental Workflow for Patch-Clamp Analysis of A-85380

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection Solution_Prep Prepare Solutions (Intra/Extra-cellular, A-85380) Pipette_Prep Pull & Fill Pipettes Seal Establish Giga-ohm Seal Whole_Cell Rupture Membrane (Whole-Cell) Seal->Whole_Cell Record_Baseline Record Baseline Current (Voltage-Clamp) Whole_Cell->Record_Baseline Apply_A85380 Apply A-85380 (Fast Perfusion) Record_Baseline->Apply_A85380 Record_Response Record Evoked Current Apply_A85380->Record_Response Analyze Analyze Current Properties (Amplitude, Kinetics) Record_Response->Analyze Dose_Response Generate Dose-Response Curve Analyze->Dose_Response A85380_Selectivity A85380 A-85380 alpha4beta2 α4β2 nAChR A85380->alpha4beta2 High Potency Agonist alpha7 α7 nAChR A85380->alpha7 Low Potency muscle_type Muscle-type nAChR A85380->muscle_type Low Potency

References

Application Notes and Protocols for A-85380 in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central nervous system.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the structure and function of nAChRs, as well as for the development of novel therapeutics targeting these receptors for conditions such as neurodegenerative diseases, pain, and addiction.[1][4] This document provides detailed protocols for utilizing A-85380 in competitive receptor binding assays and outlines the associated signaling pathways.

Data Presentation: Binding Affinity of A-85380

A-85380 exhibits high affinity for the human α4β2 nAChR subtype, with significantly lower affinity for other nAChR subtypes.[5] The binding affinities (Ki) of A-85380 and its iodinated analog for various nAChR subtypes are summarized in the table below. This selectivity profile underscores its utility as a specific probe for the α4β2 receptor.

CompoundReceptor SubtypeKi (nM)Source
A-85380 human α4β20.05 ± 0.01[5]
human α7148 ± 13[5]
muscle α1β1δγ314 ± 12[5]
5-Iodo-A-85380 rat α4β20.010[2]
human α4β20.012[2]

Experimental Protocols

Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol describes the determination of the binding affinity (Ki) of A-85380 for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand such as [³H]-Epibatidine or [¹²⁵I]-Epibatidine. The principle of this assay is the competition between the unlabeled test compound (A-85380) and a fixed concentration of a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

  • Receptor Source: Membranes from a cell line stably expressing the human α4β2 nAChR (e.g., HEK293 cells).

  • Radioligand: [³H]-Epibatidine or [¹²⁵I]-Epibatidine.

  • Test Compound: A-85380.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand with known high affinity for the receptor (e.g., 1 µM nicotine).

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human α4β2 nAChR to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells by homogenization in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of A-85380 in Assay Buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 1 µM nicotine).

      • Competition: 50 µL of each A-85380 dilution.

    • Add 50 µL of the radioligand (e.g., [³H]-Epibatidine at a final concentration close to its Kd) to all wells.

    • Add 100 µL of the membrane preparation (containing a consistent amount of protein, e.g., 10-50 µg) to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold Wash Buffer to remove any unbound radioactivity.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of A-85380:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Plot the percentage of specific binding against the logarithm of the A-85380 concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of A-85380 that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) for A-85380 using the Cheng-Prusoff equation:[6]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Activation of the α4β2 nAChR by an agonist like A-85380 leads to a conformational change in the receptor, opening its intrinsic ion channel.[7] This allows the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron, leading to membrane depolarization and the generation of an excitatory postsynaptic potential.[2][7] The influx of Ca²⁺ can also trigger downstream intracellular signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in promoting cell survival and neuroprotection.[8]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (α4β2 nAChR expressing cells) incubation Incubate Membranes with A-85380 & Radioligand prep_membranes->incubation prep_ligands Prepare A-85380 Dilutions & Radioligand prep_ligands->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration detection Measure Radioactivity (Scintillation Counting) filtration->detection calc_ic50 Calculate IC50 from Competition Curve detection->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Experimental workflow for the A-85380 competitive binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling A85380 A-85380 (Agonist) nAChR α4β2 nAChR A85380->nAChR Binds to ion_influx Na+ & Ca2+ Influx nAChR->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K Activation ion_influx->pi3k Ca2+ dependent cellular_response Neuronal Survival & Neuroprotection depolarization->cellular_response Leads to akt Akt Activation pi3k->akt akt->cellular_response

Signaling pathway of the α4β2 nicotinic acetylcholine receptor.

References

Application Notes and Protocols for In Vivo Imaging with Radiolabeled A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled A-85380 analogs for in vivo imaging of nicotinic acetylcholine receptors (nAChRs), with a primary focus on the α4β2 subtype. A-85380 and its halogenated derivatives are potent and selective agonists for these receptors, making them invaluable tools for non-invasive imaging studies in both preclinical and clinical research.[1][2]

Radiolabeled A-85380 compounds are widely used to study the distribution and density of nAChRs in the brain.[3][4][5] Alterations in these receptors have been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, tobacco addiction, and epilepsy.[1][2][3][6] In vivo imaging with these radiotracers allows for the quantitative assessment of nAChR availability, providing insights into disease mechanisms and the effects of therapeutic interventions.[3][7]

The most commonly used radiolabeled analogs of A-85380 for in vivo imaging are:

  • [¹⁸F]2-fluoro-A-85380 (2-[¹⁸F]F-A-85380 or 2-FA) for Positron Emission Tomography (PET)

  • [¹⁸F]6-fluoro-A-85380 (6-[¹⁸F]F-A-85380 or 6-FA) for PET[8][9]

  • [¹²³I]5-iodo-A-85380 (5-[¹²³I]I-A-85380 or 5-IA) for Single-Photon Emission Computed Tomography (SPECT)[3]

These radiotracers exhibit high affinity and selectivity for the α4β2 nAChR subtype, which is the most abundant in the mammalian brain.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data for radiolabeled A-85380 analogs, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinities (Ki values)

CompoundnAChR SubtypeKi (nM)SpeciesReference
A-85380α4β2*0.017 - 0.046Rat[3][8]
α3β451Rat[8]
α7250Rat[8]
Muscle-type1400Rat[8]
2-[¹⁸F]F-A-85380α4β20.046Rat[8]
5-[¹²⁵I]I-A-85380α4β20.010Rat[8]
6-[¹⁸F]F-A-85380nAChRs0.028 (Kd)-[9]

Note: The addition of the ¹⁸F or ¹²³I atom results in only minor changes (less than a factor of 2) in binding affinity for α4β2 nAChRs.[3]*

Table 2: Radiosynthesis Parameters

RadiotracerPrecursorMethodRadiochemical Yield (decay-corrected)Synthesis TimeSpecific ActivityReference
2-[¹⁸F]F-A-853802-iodo-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridineNucleophilic substitution & deprotection~10%120 min>55 GBq/μmol[11]
2-[¹⁸F]F-A-85380-Automated one-pot synthesis68-72%50-60 min~400 GBq/μmol[12][13]
5-[¹²³I]I-A-85380-Two-step sequence52%->8,500 mCi/μmol[14]
[¹²³I]-labeled compounds (general)--34-43%--[15]

Table 3: In Vivo Brain Biodistribution

RadiotracerSpeciesBrain RegionUptake (%ID/g at 60 min)Thalamus:Cerebellum RatioReference
2-[¹⁸F]F-A-85380RatThalamus~6%-[8]
Cerebellum~1%-[8]
5-[¹²⁵I]I-A-85380MouseThalamus14.9%37[8][16]
Cortex8.5%-[8]
Cerebellum2.4%-[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and workflows associated with the use of radiolabeled A-85380.

nAChR_Signaling_Pathway nAChR Signaling Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Effects A-85380 A-85380 nAChR α4β2 nAChR A-85380->nAChR Binds to Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Nicotine Nicotine Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Triggers

Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor.

In_Vivo_Imaging_Workflow In Vivo Imaging Experimental Workflow cluster_synthesis Radiotracer Preparation cluster_animal_prep Subject Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of [¹⁸F]F-A-85380 or [¹²³I]I-A-85380 QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC Injection Intravenous Bolus Injection of Radiotracer QC->Injection Animal_Prep Subject Preparation (e.g., Anesthesia, Cannulation) Animal_Prep->Injection PET_SPECT Dynamic PET/SPECT Scan Injection->PET_SPECT Blood_Sampling Arterial Blood Sampling (for metabolite analysis) Injection->Blood_Sampling Image_Recon Image Reconstruction PET_SPECT->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2TCM, Logan Plot) Blood_Sampling->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Quantification Quantification of Receptor Binding (DV, BP) Kinetic_Modeling->Quantification

Caption: Experimental workflow for in vivo imaging with radiolabeled A-85380.

Data_Analysis_Logic Logical Flow of Data Analysis cluster_inputs Input Data cluster_processing Processing Steps cluster_modeling Kinetic Modeling cluster_outputs Quantitative Outcomes Dynamic_PET Dynamic PET/SPECT Data Coregistration Coregistration of PET/SPECT and MRI/CT Dynamic_PET->Coregistration TAC_Generation Time-Activity Curve (TAC) Generation Dynamic_PET->TAC_Generation Plasma_Data Arterial Plasma Data (Metabolite Corrected) Compartmental_Model Compartmental Modeling (e.g., 2-Tissue Compartment Model) Plasma_Data->Compartmental_Model Graphical_Analysis Graphical Analysis (e.g., Logan Plot) Plasma_Data->Graphical_Analysis Anatomical_Image Anatomical Image (MRI/CT) Anatomical_Image->Coregistration VOI_Delineation Volume of Interest (VOI) Delineation Coregistration->VOI_Delineation VOI_Delineation->TAC_Generation TAC_Generation->Compartmental_Model TAC_Generation->Graphical_Analysis DV Volume of Distribution (DV) Compartmental_Model->DV Graphical_Analysis->DV BP Binding Potential (BP) DV->BP

References

Application Notes: A-85380 as a Selective Pharmacological Tool for Nicotinic Acetylcholine Receptor (nAChR) Subtype Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, [3-(2(S)-azetidinylmethoxy)pyridine], is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a strong preference for the α4β2 subtype.[1][2] This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of α4β2 nAChRs, which are implicated in a wide range of central nervous system functions and disorders, including pain, cognition, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] Its derivatives, such as 5-Iodo-A-85380 and 2-Fluoro-A-85380, have been radiolabeled for in vitro autoradiography and in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[3][4][5][6]

These notes provide a comprehensive overview of A-85380's pharmacological properties and detailed protocols for its application in key experimental paradigms.

Pharmacological Profile of A-85380 and its Analogs

A-85380's utility stems from its high affinity and selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α7 and the muscle-type α1β1δγ.[1][2][7] This profile is superior to other ligands like epibatidine, which shows high affinity but less selectivity.[3]

Binding Affinity

The equilibrium dissociation constant (Ki) or dissociation constant (Kd) reflects the affinity of a ligand for a receptor. A lower value indicates a higher affinity.

LigandnAChR SubtypePreparationKi or Kd (nM)Reference
A-85380 Human α4β2-0.05[7]
Human α7-148[7]
Muscle α1β1δγTorpedo electroplax314[7]
5-Iodo-A-85380 α4β2Rat Brain0.01 (Kd)[3]
α4β2Human Brain0.012 (Kd)[3][8]
α3β4Rat Adrenal Glands~10 (relative to epibatidine)[3]
α7-~167 (relative to epibatidine)[3]
2-[18F]F-A-85380 α4β2Rat Brain Membranes0.05 (Kd)[4]
Functional Activity

The half-maximal effective concentration (EC50) measures the concentration of a drug that induces a response halfway between the baseline and maximum. A-85380 acts as a potent full agonist at α4β2 receptors.[1][2]

LigandAssay TypenAChR SubtypeEC50 (µM)Reference
A-85380 Cation EffluxHuman α4β20.7[7]
Cation EffluxGanglionic0.8[7]
Current ActivationHuman α7 (in Xenopus oocytes)8.9[7]
Dopamine Release-0.003[7]

nAChR-Mediated Signaling Pathways

Activation of nAChRs, particularly α4β2 and α7 subtypes, initiates downstream signaling cascades crucial for neuronal function and survival.[9] These pathways are often triggered by Ca2+ influx through the receptor channel.[9] Key pathways include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are linked to neuroprotection and modulation of cellular processes.[9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling A85380 A-85380 (Agonist) nAChR α4β2 nAChR A85380->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK NT_release Neurotransmitter Release Ca_influx->NT_release Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Gene_expression Altered Gene Expression MAPK->Gene_expression

Simplified nAChR signaling pathway activated by A-85380.

Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for α4β2 nAChRs in rodent brain tissue by measuring its ability to compete with a radiolabeled ligand, such as [125I]5-Iodo-A-85380.

G start Start prep Prepare Brain Membranes (e.g., Rat Thalamus) start->prep incubate Incubate Membranes with: 1. Radioligand ([¹²⁵I]5-I-A-85380) 2. Test Compound (Varying Conc.) prep->incubate filter Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize dissected brain regions rich in α4β2 nAChRs (e.g., rat thalamus or cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[12]

      • 150 µL of membrane preparation.

      • 50 µL of test compound at various concentrations (or buffer for total binding, or a saturating concentration of a non-labeled ligand like cytisine for non-specific binding).

      • 50 µL of radioligand (e.g., [125I]5-Iodo-A-85380) at a concentration near its Kd value.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-3 hours at room temperature).[3]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding).[12]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol uses whole-cell patch-clamp recordings to measure the effect of A-85380 on the electrical activity of neurons in acute brain slices.

G start Start prep Prepare Acute Brain Slices (e.g., Midbrain, 200-300 µm) start->prep record Obtain Whole-Cell Patch-Clamp Recording from a Target Neuron prep->record baseline Record Baseline Activity (e.g., Firing Rate, Postsynaptic Currents) record->baseline apply Bath Apply A-85380 (Varying Concentrations) baseline->apply record_drug Record Neuronal Activity in Presence of A-85380 apply->record_drug analyze Analyze Changes in Firing Rate, Membrane Potential, or Current Amplitudes record_drug->analyze end End analyze->end

Workflow for an ex vivo electrophysiology experiment.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat).[13][14]

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (e.g., glycerol-based artificial cerebrospinal fluid - aCSF).[13][14]

    • Cut acute brain slices (200-300 µm thick) containing the region of interest using a vibratome.[13]

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-35°C for at least 1 hour.[13]

  • Recording:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

    • Fabricate patch pipettes from borosilicate glass capillaries using a pipette puller, with a resistance of 3-7 MΩ.[15]

    • Fill the pipette with an appropriate intracellular solution (e.g., potassium gluconate-based).[16]

    • Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) gigaseal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[15]

  • Data Acquisition and Analysis:

    • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents. In current-clamp mode, record the membrane potential and action potential firing.

    • Record a stable baseline of activity for 5-10 minutes.

    • Bath-apply A-85380 at the desired concentration(s) and record the resulting changes in neuronal activity.

    • Analyze the data to quantify changes in firing frequency, membrane potential, or the amplitude and frequency of postsynaptic currents.

Protocol 3: In Vivo Microdialysis

This protocol measures A-85380-evoked neurotransmitter release (e.g., dopamine) in a specific brain region of an awake, freely-moving animal.

G start Start surgery Surgically Implant Guide Cannula over Target Brain Region start->surgery recover Allow Animal to Recover (>48 hours) surgery->recover probe Insert Microdialysis Probe and Perfuse with aCSF recover->probe baseline Collect Baseline Dialysate Samples at Regular Intervals probe->baseline administer Administer A-85380 (e.g., Systemically or Locally) baseline->administer collect Continue Collecting Samples Post-Administration administer->collect analyze Analyze Neurotransmitter Content (e.g., HPLC) collect->analyze end End analyze->end

Workflow for an in vivo microdialysis experiment.

Methodology:

  • Surgical Preparation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure it with dental cement.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, place the animal in a testing chamber that allows free movement.[17]

    • Gently remove the dummy cannula and insert the microdialysis probe, ensuring the semi-permeable membrane is positioned correctly within the target region.[18]

    • Connect the probe's inlet tubing to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[17]

    • Allow the system to stabilize for 1-2 hours.

    • Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable neurotransmitter level.[17]

  • Drug Administration and Sample Analysis:

    • Administer A-85380 via the desired route (e.g., intraperitoneal injection for systemic effects, or through the perfusion fluid for local effects).

    • Continue collecting dialysate samples at timed intervals.

    • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[17]

    • Express the results as a percentage change from the baseline concentration.

Protocol 4: In Vivo PET Imaging

This protocol provides a general workflow for using radiolabeled A-85380 analogs, such as 2-[18F]F-A-85380, to visualize and quantify α4β2 nAChRs in the living brain.[19][20]

G start Start inject Administer Radiotracer (e.g., 2-[¹⁸F]F-A-85380) via Intravenous Bolus start->inject scan Acquire Dynamic PET Scan over Several Hours inject->scan blood Collect Arterial Blood Samples (to determine input function) inject->blood reconstruct Reconstruct PET Images scan->reconstruct model Apply Kinetic Modeling (e.g., 2-Tissue Compartment Model) blood->model roi Define Regions of Interest (ROIs) on Co-registered MRI/CT reconstruct->roi roi->model quantify Quantify Receptor Density (e.g., Volume of Distribution, V_T) model->quantify end End quantify->end

Workflow for a quantitative in vivo PET imaging study.

Methodology:

  • Subject Preparation and Radiotracer Administration:

    • Position the subject (animal or human) in the PET scanner. An anatomical scan (MRI or CT) is often acquired for co-registration.

    • Administer a bolus intravenous injection of the radiotracer (e.g., 2-[18F]F-A-85380).[21]

  • Image Acquisition:

    • Begin dynamic PET scanning immediately after injection and continue for an extended period (e.g., 150+ minutes) to capture the tracer kinetics.[21]

    • For quantitative analysis, arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma over time, which serves as the input function for kinetic modeling.

  • Image Processing and Analysis:

    • Reconstruct the dynamic PET data into a series of images over time.

    • Co-register the PET images with the subject's anatomical scan (MRI/CT).

    • Define Regions of Interest (ROIs) corresponding to specific brain structures (e.g., thalamus, cortex, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, which show the concentration of radioactivity over time.

  • Kinetic Modeling:

    • Apply a suitable pharmacokinetic model (e.g., a two-tissue compartment model) to the TACs and the arterial input function.[21]

    • This modeling allows for the estimation of key parameters, such as the total volume of distribution (VT), which is proportional to the density of available receptors (Bavail). The cerebellum is often used as a reference region due to its low density of α4β2 nAChRs.[22]

References

Application Notes and Protocols for A-85380 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes within the central nervous system.[1] This compound and its analogs, such as 5-Iodo-A-85380, are valuable research tools for investigating the role of α4β2 nAChRs in conditions like pain, depression, and neurodegenerative diseases.[2][3] These application notes provide a comprehensive overview of the administration routes of A-85380 in animal models, summarizing available quantitative data and detailing experimental protocols to ensure accurate and reproducible results.

Quantitative Data Summary

The following tables summarize the available quantitative data for the administration of A-85380 and its analog, 5-Iodo-A-85380, in animal models. Direct comparative pharmacokinetic data (Cmax, Tmax, AUC, Bioavailability) across different routes for A-85380 is limited in publicly available literature. The presented data is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Pharmacokinetic and Brain Uptake Data for A-85380 and Analogs

CompoundAnimal ModelAdministration RouteDoseParameterValueReference
[¹²⁵I]5-I-A-85380MouseIntravenous (IV)-Peak Brain RadioactivityWithin 1 hour[4]
[¹²⁵I]5-I-A-85380MouseIntravenous (IV)-Brain Radioactivity DeclineSlowly over 4 hours[4]
2-[¹⁸F]F-A-85380RatIntravenous (IV) Bolus-Time to Peak Radioactivity (Thalamus)~60 minutes[5]
2-[¹⁸F]F-A-85380RatIntravenous (IV) Bolus + Infusion0.032 ± 0.013 nmol/kg/hTime to Steady State in BrainWithin 5 hours[5]

Table 2: Dose-Response Data for Behavioral Effects of A-85380 Analogs

CompoundAnimal ModelAdministration RouteDose Range (mg/kg)Behavioral TestEffectReference
5-Iodo-A-85380Mouse (ICR)Subcutaneous (SC)0.001 - 0.5Hot Plate TestNo significant antinociceptive effect[6]
5-Iodo-A-85380Mouse (C57BL/6J)Subcutaneous (SC)0.01 - 0.5Formalin TestDose-dependent antinociception[6]
5-Iodo-A-85380Mouse (DBA/2)Intraperitoneal (IP)0.1, 0.3, 1Auditory GatingSignificant improvement[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the administration of A-85380 via intravenous, subcutaneous, and intraperitoneal routes.

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

This protocol is adapted from standard procedures for intravenous injections in rodents.

Materials:

  • A-85380 solution in sterile, pyrogen-free vehicle (e.g., 0.9% saline)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol swabs

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Gauze pads

Procedure:

  • Preparation: Prepare the A-85380 solution to the desired concentration in the appropriate vehicle. Ensure the solution is at room temperature.

  • Animal Restraint: Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins, making them more visible and easier to access.

  • Site Disinfection: Clean the tail with a 70% ethanol swab.

  • Injection:

    • Locate one of the lateral tail veins.

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle into the vein at a shallow angle (approximately 15-20 degrees).

    • Slowly inject the A-85380 solution. A lack of resistance and the absence of a subcutaneous bleb indicate successful cannulation.

    • The maximum recommended bolus injection volume for a mouse is 5 ml/kg.

  • Post-injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Protocol 2: Subcutaneous (SC) Injection in Mice

This protocol is based on standard practices for subcutaneous administration in mice.[8]

Materials:

  • A-85380 solution in a suitable vehicle (e.g., saline, or a vehicle containing DMSO, PEG300, and Tween-80 for less soluble compounds).[9]

  • Sterile syringes with appropriate gauge needles (e.g., 26-30G).

  • 70% ethanol swabs.

Procedure:

  • Preparation: Prepare the A-85380 dosing solution. A common vehicle for subcutaneous injection of small molecules is a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

  • Animal Restraint: Manually restrain the mouse by gently grasping the loose skin at the scruff of the neck.

  • Site Preparation: Create a "tent" of skin on the back of the mouse, between the shoulder blades.

  • Injection:

    • Wipe the injection site with a 70% ethanol swab.

    • Insert the sterile needle at the base of the skin tent at a 30-45 degree angle.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel (aspiration).

    • Slowly inject the solution into the subcutaneous space.

    • A small bleb should form under the skin.

  • Post-injection Care:

    • Withdraw the needle and apply gentle pressure to the site.

    • Return the mouse to its cage and monitor for any signs of distress or local irritation.

Protocol 3: Intraperitoneal (IP) Injection in Rats

This protocol follows general guidelines for intraperitoneal injections in rats.

Materials:

  • A-85380 solution in a sterile vehicle (e.g., 0.9% saline).

  • Sterile syringes with appropriate gauge needles (e.g., 23-25G).

  • 70% ethanol swabs.

Procedure:

  • Preparation: Prepare the A-85380 solution to the desired concentration.

  • Animal Restraint: Gently restrain the rat, exposing the abdomen. The animal can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Site Selection: The injection should be administered into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Clean the injection site with a 70% ethanol swab.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

  • Post-injection Care:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse effects.

Visualizations

Signaling Pathway of A-85380 at the α4β2 Nicotinic Acetylcholine Receptor

The following diagram illustrates the proposed signaling cascade following the activation of α4β2 nAChRs by A-85380, leading to downstream cellular effects.

A85380_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds and Activates Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization PKC PKC Activation Ion_Influx->PKC via Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channels (Activation) Depolarization->VGCC Ca_Influx Further Ca²⁺ Influx VGCC->Ca_Influx Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release ERK ERK Phosphorylation PKC->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: A-85380 activates α4β2 nAChRs, leading to ion influx, membrane depolarization, and downstream signaling.

Experimental Workflow for A-85380 Administration and Behavioral Testing

The following diagram outlines a typical experimental workflow for assessing the effects of A-85380 in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis Drug_Prep Prepare A-85380 Solution Administration Administer A-85380 (IV, SC, or IP) Drug_Prep->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Behavioral_Test Behavioral Assay (e.g., Formalin Test) Administration->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for in vivo studies of A-85380 in animal models.

References

Application Notes and Protocols for Investigating Synaptic Plasticity with A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, which is highly expressed in brain regions critical for learning and memory, such as the hippocampus.[1][2] As a valuable pharmacological tool, A-85380 allows for the specific investigation of the role of α4β2 nAChRs in modulating synaptic plasticity, the cellular basis of learning and memory. These application notes provide detailed protocols for utilizing A-85380 in electrophysiological and biochemical studies of synaptic plasticity, along with a summary of its known effects and a visualization of its proposed mechanism of action.

Data Presentation: Effects of A-85380 on Synaptic Plasticity

The following table summarizes the qualitative and quantitative effects of A-85380 on long-term potentiation (LTP) and long-term depression (LTD). Further research is needed to establish a complete concentration-response profile.

ParameterEffect of A-85380Concentration RangeBrain RegionExperimental ModelReferences
Long-Term Potentiation (LTP) Facilitation of LTP inductionNot specifiedHippocampal CA1In vitro slice electrophysiology[3]
Converts short-term potentiation (STP) to LTPNot specifiedHippocampal CA1In vitro slice electrophysiology[3]
Long-Term Depression (LTD) Data not available----

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol describes the methodology for assessing the effect of A-85380 on LTP in the CA1 region of the hippocampus using field excitatory postsynaptic potential (fEPSP) recordings.

1. Materials and Solutions

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose. Bubble with 95% O₂/5% CO₂.

  • Dissection Buffer (Sucrose-based): (in mM) 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 glucose. Bubble with 95% O₂/5% CO₂ and keep ice-cold.

  • A-85380 Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

2. Hippocampal Slice Preparation

  • Anesthetize a young adult rat or mouse according to approved animal care protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated dissection buffer.

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber containing aCSF bubbled with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at 32-34°C.

3. Electrophysiological Recording

  • Transfer a single slice to the recording chamber of an electrophysiology setup and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline fEPSP recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply A-85380 at the desired concentration by switching the perfusion to an aCSF solution containing the compound. Allow for a pre-incubation period of 10-20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

4. Data Analysis

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average baseline value.

  • Compare the degree of potentiation in the presence of A-85380 to control slices (vehicle-treated).

  • Statistical analysis can be performed using appropriate tests (e.g., t-test or ANOVA) to determine the significance of the effects.

Protocol 2: Western Blot Analysis of Synaptic Plasticity-Related Proteins

This protocol outlines the steps to investigate changes in the phosphorylation state of key signaling molecules, such as CREB, following A-85380 treatment in neuronal cultures or hippocampal slices.

1. Sample Preparation

  • Treat primary neuronal cultures or hippocampal slices with A-85380 at the desired concentration and for the specified duration.

  • For LTP-related studies, collect samples at a time point relevant to the late phase of LTP (e.g., 1-2 hours post-induction).

  • Wash the cells or slices with ice-cold phosphate-buffered saline (PBS).

  • Lyse the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Homogenize the tissue and centrifuge to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-CREB and total CREB) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

  • Compare the phosphorylation levels between A-85380-treated and control groups.

Mandatory Visualization

Signaling Pathways

A85380_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A85380 A-85380 a4b2_nAChR α4β2 nAChR A85380->a4b2_nAChR Binds Ca_ion Ca²⁺ Influx a4b2_nAChR->Ca_ion Opens Channel VGCC VGCCs a4b2_nAChR->VGCC Depolarization CaMKII CaMKII Ca_ion->CaMKII Activates PKA PKA Ca_ion->PKA Activates VGCC->Ca_ion Opens CREB CREB CaMKII->CREB Synaptic_Plasticity Synaptic Plasticity (LTP Facilitation) CaMKII->Synaptic_Plasticity PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Promotes Gene_Expression->Synaptic_Plasticity

Caption: Proposed signaling pathway for A-85380-mediated synaptic plasticity.

Experimental Workflow

Electrophysiology_Workflow start Start: Prepare Hippocampal Slices recovery Slice Recovery (1 hour in aCSF) start->recovery recording Transfer Slice to Recording Chamber recovery->recording baseline Establish Stable Baseline fEPSP (20-30 min) recording->baseline treatment Bath Apply A-85380 or Vehicle baseline->treatment induction Induce LTP (HFS or TBS) treatment->induction post_induction Record fEPSPs (≥60 min) induction->post_induction analysis Data Analysis: Normalize fEPSP slope, Compare groups post_induction->analysis end End analysis->end Logical_Relationship A85380 A-85380 a4b2_activation α4β2 nAChR Activation A85380->a4b2_activation a7_inactivation α7 nAChR Inactivation (Desensitization) A85380->a7_inactivation Indirect Effect? gaba_inhibition Reduced GABAergic Inhibition a4b2_activation->gaba_inhibition Modulates Interneurons ltp_facilitation Facilitation of LTP a7_inactivation->ltp_facilitation gaba_inhibition->ltp_facilitation

References

Application Notes and Protocols for A-85380 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in a range of neurological and psychiatric disorders.[1][2] Its high affinity and selectivity make it an invaluable tool for the investigation of α4β2 nAChR function and for the discovery of novel modulators of this receptor. These application notes provide detailed protocols for the use of A-85380 in high-throughput screening (HTS) assays, enabling the identification and characterization of new chemical entities targeting the α4β2 nAChR.

The primary application of A-85380 in an HTS context is as a reference agonist to validate assay performance and to screen for allosteric modulators and antagonists. The protocols detailed below describe two principal HTS methodologies: a fluorescence-based membrane potential assay and a functional calcium imaging assay.

Mechanism of Action of A-85380

A-85380 acts as an agonist at the α4β2 nAChR, a ligand-gated ion channel.[1][2] Binding of A-85380 to the receptor induces a conformational change, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and Ca2+. This influx of positive ions results in the depolarization of the cell membrane and an increase in intracellular calcium concentration. These downstream events form the basis of the HTS assays described herein.

A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to ChannelOpening Channel Opening nAChR->ChannelOpening Induces CationInflux Cation Influx (Na+, Ca2+) ChannelOpening->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CalciumIncrease Increased Intracellular Ca2+ CationInflux->CalciumIncrease

Signaling pathway of A-85380 at the α4β2 nAChR.

Data Presentation: Pharmacological Properties of A-85380 and Related Compounds

The following table summarizes the quantitative data for A-85380 and other relevant nAChR ligands. This information is crucial for assay design and data interpretation.

CompoundTargetAssay TypeValueUnitsReference
A-85380 α4β2 nAChRRadioligand Binding (Ki)0.053nM[Sullivan et al., 1996]
α4β2 nAChR86Rb+ Efflux (EC50)2.5nM[Sullivan et al., 1996]
α7 nAChRRadioligand Binding (Ki)1,400nM[Sullivan et al., 1996]
5-Iodo-A-85380α4β2 nAChRRadioligand Binding (Kd)10-12pM[3]
Nicotineα4β2 nAChRMembrane Potential (EC50)19.44nM[4]
α3β4 nAChRMembrane Potential (EC50)733.3nM[4]
Epibatidineα4β2 nAChRRadioligand Binding (Ki)0.05nM[Sullivan et al., 1996]
Mecamylamineα4β2 nAChRMembrane Potential (IC50)1.21µM[4]
DHβEα4β2 nAChRMembrane Potential (IC50)0.20µM[4]

Experimental Protocols

Protocol 1: Fluorescence-Based High-Throughput Membrane Potential Assay

This protocol describes a homogeneous, "mix-and-read" assay format suitable for 384- and 1536-well plates, utilizing a fluorescent membrane potential dye. The assay measures the change in membrane potential upon activation of α4β2 nAChRs by A-85380. This method is ideal for screening for antagonists and allosteric modulators.

Materials:

  • Cell Line: HEK293 or SH-SY5Y cells stably expressing the human α4β2 nAChR.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black, clear-bottom tissue culture plates.

  • A-85380: Stock solution in DMSO (e.g., 10 mM).

  • Test Compounds: Diluted in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices): Contains a fluorescent membrane potential dye.[5][6]

  • FLIPR Tetra or equivalent fluorescence plate reader.

Methodology:

  • Cell Plating:

    • The day before the assay, seed the α4β2-expressing cells into 384-well assay plates at a density of 15,000-30,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare a compound plate with test compounds and A-85380 (as a reference agonist) diluted in Assay Buffer. For an antagonist screen, A-85380 should be at a concentration that elicits ~80% of its maximal response (EC80).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence for a few seconds.

    • Then, 12.5 µL of the compound/agonist solution is added to the wells.

    • The fluorescence is monitored for an additional 2-5 minutes. The change in fluorescence intensity is proportional to the change in membrane potential.

cluster_prep Assay Preparation cluster_hts HTS on FLIPR CellPlating Seed α4β2 cells in 384-well plate Incubate1 Incubate overnight CellPlating->Incubate1 DyeLoading Add membrane potential dye Incubate1->DyeLoading Incubate2 Incubate 30-60 min DyeLoading->Incubate2 BaselineRead Read baseline fluorescence Incubate2->BaselineRead CompoundAddition Add test compounds + A-85380 (EC80) BaselineRead->CompoundAddition KineticRead Read kinetic fluorescence response CompoundAddition->KineticRead

Workflow for the membrane potential HTS assay.

Protocol 2: High-Throughput Calcium Imaging Assay

This protocol outlines a method to measure changes in intracellular calcium concentration upon α4β2 nAChR activation using a fluorescent calcium indicator. This assay is also well-suited for a "mix-and-read" format in 384-well plates.

Materials:

  • Cell Line: HEK293 or SH-SY5Y cells stably expressing the human α4β2 nAChR.

  • Culture Medium: As in Protocol 1.

  • Assay Plates: 384-well, black, clear-bottom tissue culture plates.

  • A-85380: Stock solution in DMSO.

  • Test Compounds: Diluted in DMSO.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluo-8 AM or similar calcium-sensitive dye: With Pluronic F-127.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FDSS).

Methodology:

  • Cell Plating:

    • Follow the same procedure as in Protocol 1.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 25 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare a compound plate with test compounds and A-85380.

    • Place the cell and compound plates in the fluorescence plate reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • The instrument adds 12.5 µL of the compound/agonist solution to the wells.

    • Monitor the fluorescence signal for 1-3 minutes. The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

Start Start PlateCells Plate α4β2 cells Start->PlateCells IncubateOvernight Incubate overnight PlateCells->IncubateOvernight LoadDye Load with Fluo-8 AM IncubateOvernight->LoadDye IncubateDye Incubate 60 min at 37°C, then 30 min at RT LoadDye->IncubateDye ReadBaseline Read baseline fluorescence IncubateDye->ReadBaseline AddCompounds Add test compounds and/or A-85380 ReadBaseline->AddCompounds ReadResponse Read fluorescence response AddCompounds->ReadResponse AnalyzeData Analyze data ReadResponse->AnalyzeData End End AnalyzeData->End

Logical workflow for the calcium imaging HTS assay.

Concluding Remarks

The protocols provided here offer robust and reliable methods for utilizing A-85380 in high-throughput screening campaigns to discover and characterize novel modulators of the α4β2 nicotinic acetylcholine receptor. The choice between the membrane potential and calcium imaging assays will depend on the specific instrumentation available and the cellular context. Both assays are highly amenable to automation and miniaturization, making them suitable for large-scale screening efforts in drug discovery. Proper assay validation using A-85380 as a reference agonist is critical for generating high-quality and reproducible data.

References

Troubleshooting & Optimization

A-85380 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with A-85380. Below you will find troubleshooting guides in a frequently asked questions (FAQs) format and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving A-85380. What are the recommended solvents?

A1: A-85380 is available as a hydrochloride salt, which generally exhibits better solubility in aqueous solutions compared to its free base form. For in vitro experiments, sterile physiological saline (0.9% sodium chloride) is a good starting point. The analogous compound, 5-Iodo-A-85380 dihydrochloride, has been successfully dissolved in physiologic saline for in vivo studies.[1] For higher concentration stock solutions, organic solvents are recommended.

Q2: My A-85380 is not dissolving completely in aqueous buffer. What can I do?

A2: If you observe precipitation or incomplete dissolution in aqueous buffers, consider the following troubleshooting steps:

  • Gentle Heating and Sonication: Warming the solution and using a sonicator can aid in the dissolution process.[2] Be cautious with temperature to avoid degradation of the compound.

  • pH Adjustment: The solubility of compounds with amine groups, like A-85380, can be pH-dependent. Since it is a hydrochloride salt, it should be more soluble in acidic to neutral solutions. Ensure your buffer's pH is compatible.

  • Use of Co-solvents: For challenging applications, a co-solvent system may be necessary. See the detailed protocols below for preparing A-85380 solutions for in vivo use, which employ co-solvents.

Q3: I need to prepare A-85380 for in vivo administration. What are the recommended formulations?

A3: For in vivo studies, achieving a stable and biocompatible solution is critical. Here are some established protocols for preparing A-85380 hydrochloride solutions at a concentration of at least 2.5 mg/mL:[2]

  • Protocol 1: A multi-component solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Protocol 2: A formulation using a cyclodextrin to enhance solubility: 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • Protocol 3: For lipid-based formulations, a solution of 10% DMSO in 90% Corn Oil can be used.[2]

It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.

Quantitative Solubility Data

The following table summarizes the solubility information for A-85380 hydrochloride in various solvent systems.

Solvent SystemSolubilityObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.54 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.54 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.54 mM)Clear solution
Physiologic saline (0.9% sodium chloride)Data not specifiedUsed for 5-Iodo-A-85380 2HCl

Experimental Protocols

Protocol for Preparing A-85380 Hydrochloride Solution for in vivo Studies (Example using Protocol 1)

Objective: To prepare a clear, injectable solution of A-85380 hydrochloride at a concentration of ≥ 2.5 mg/mL.

Materials:

  • A-85380 hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of A-85380 hydrochloride powder in a sterile vial.

  • Add the solvents in the following order, ensuring complete dissolution at each step by vortexing. Gentle warming or sonication can be applied if necessary. a. Add 10% of the final volume of DMSO. b. Add 40% of the final volume of PEG300. c. Add 5% of the final volume of Tween-80. d. Add 45% of the final volume of sterile saline to reach the final desired volume.

  • Once all components are added and the solution is clear, it is ready for use.

  • For storage, it is recommended to aliquot the stock solution and store at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[2]

Signaling Pathways and Experimental Workflows

A-85380 Activation of the α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[3][4][5] Upon binding of A-85380, the receptor undergoes a conformational change, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and activation of various downstream signaling cascades.

A85380_Signaling_Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to & Activates Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt Ca2+ dependent JAK2_STAT3 JAK2-STAT3 Pathway Ion_Influx->JAK2_STAT3 Ca2+ dependent Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Anti_inflammation Anti-inflammation JAK2_STAT3->Anti_inflammation

Caption: A-85380 activates the α4β2 nAChR, leading to ion influx and downstream signaling.

Troubleshooting Workflow for A-85380 Solubility Issues

This diagram outlines a logical workflow for addressing common solubility problems encountered when preparing A-85380 solutions.

Troubleshooting_Workflow Start Start: A-85380 Precipitation Observed Check_Solvent Is the solvent appropriate for the intended concentration? Start->Check_Solvent Use_Aqueous Attempting to dissolve in aqueous buffer? Check_Solvent->Use_Aqueous Yes Use_CoSolvent Prepare a stock solution in DMSO and dilute, or use a co-solvent formulation Check_Solvent->Use_CoSolvent No Heat_Sonicate Apply gentle heat and/or sonication Use_Aqueous->Heat_Sonicate Yes Adjust_pH Check and adjust buffer pH Heat_Sonicate->Adjust_pH Success Solution is clear Heat_Sonicate->Success Resolved Adjust_pH->Use_CoSolvent Issue persists Adjust_pH->Success Resolved Use_CoSolvent->Success Failure Precipitation persists. Re-evaluate concentration and formulation. Use_CoSolvent->Failure

Caption: A step-by-step guide to troubleshooting A-85380 solubility issues.

References

Technical Support Center: Optimizing A-85380 for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing A-85380, a potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist, in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is A-85380 and what is its primary mechanism of action?

A1: A-85380 is a chemical compound that acts as a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), showing a particular preference for the α4β2 subtype.[1][2] As a receptor agonist, it binds to and activates nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane and triggering downstream cellular responses. A-85380 is considered a full agonist in functional in vitro cation flux assays.[1][3]

Q2: For which nAChR subtypes is A-85380 most selective?

A2: A-85380 demonstrates significant selectivity for the α4β2 nAChR subtype over other subtypes like α7 and the muscle-type α1β1δγ nAChR.[1][3] Its high affinity for α4β2 receptors makes it a valuable pharmacological tool for studying the specific roles of this subtype in various physiological processes.[1][4]

Q3: What is a typical starting concentration range for A-85380 in a functional assay?

A3: The optimal concentration of A-85380 depends on the specific nAChR subtype being studied and the assay format. For the highly sensitive α4β2 subtype, functional activation (EC50) is often observed in the sub-micromolar to low micromolar range. A good starting point for a dose-response curve would be to test concentrations ranging from 1 nM to 10 µM.

Q4: How should I prepare and store A-85380 stock solutions?

A4: A-85380 is typically supplied as a dihydrochloride salt, which is soluble in water. Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced effects.

A-85380 Signaling Pathway

The binding of A-85380 to the α4β2 nAChR initiates a cascade of events starting with ion influx.

G A85380 A-85380 nAChR α4β2 nAChR (Ligand-gated ion channel) A85380->nAChR Binds & Activates IonInflux Cation Influx (Na⁺, Ca²⁺) nAChR->IonInflux Channel Opens Depolarization Membrane Depolarization IonInflux->Depolarization Response Downstream Cellular Response (e.g., Calcium Signaling, Neurotransmitter Release) Depolarization->Response

Caption: Agonist binding to nAChR opens the channel, leading to ion influx and cell depolarization.

Pharmacological Data for A-85380

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of A-85380 for various nAChR subtypes. These values are compiled from multiple studies and can vary based on the experimental system (e.g., cell line, radioligand, assay type).

Table 1: Binding Affinity (Ki) of A-85380

Receptor SubtypeKi (nM)SpeciesComments
α4β20.05HumanHigh affinity and selectivity.[5]
α7148HumanSignificantly lower affinity compared to α4β2.[5]
α1β1δγ (muscle)314TorpedoDemonstrates selectivity against muscle-type nAChRs.[5]

Table 2: Functional Potency (EC50) of A-85380

Assay TypeReceptor SubtypeEC50 (µM)Comments
Cation EffluxHuman α4β20.7Potent activation of cation efflux.[5]
Cation EffluxGanglionic Subtypes0.8Similar potency to α4β2 in this assay.[5]
Xenopus Oocyte CurrentsHuman α78.9Can activate α7 at higher concentrations.[5]
Dopamine Release-0.003Highly potent stimulation of dopamine release.[5]

Experimental Protocol: Calcium Mobilization Assay using FLIPR

This protocol outlines a general procedure for measuring A-85380-induced calcium mobilization in cells expressing α4β2 nAChRs using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells stably expressing the human α4β2 nAChR (e.g., SH-EP1, HEK293).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • A-85380 dihydrochloride.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Kit).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Workflow Diagram:

G cluster_day1 Day 1 cluster_day2 Day 2: Assay seed 1. Seed Cells (e.g., 50,000 cells/well) incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prep_dye 3. Prepare Dye-Loading Buffer load_dye 4. Load Cells with Dye (e.g., 1-2 hr incubation) prep_dye->load_dye run_flipr 6. Run FLIPR Assay (Measure baseline, add compound, measure response) load_dye->run_flipr prep_cpd 5. Prepare A-85380 Plate (Serial Dilutions) prep_cpd->run_flipr analyze 7. Data Analysis (Calculate EC₅₀) run_flipr->analyze

Caption: Standard workflow for a cell-based calcium mobilization assay using a FLIPR instrument.

Procedure:

  • Cell Plating (Day 1):

    • Seed α4β2-expressing cells into black-walled, clear-bottom microplates at a predetermined optimal density (e.g., 40,000 - 80,000 cells per well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 5 Assay Kit).

    • Remove cell plates from the incubator and add an equal volume of the loading buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C, 5% CO₂, or as optimized for your cell line.

  • Compound Plate Preparation (Day 2):

    • Prepare a serial dilution of A-85380 in assay buffer at a concentration that is 3x to 5x the final desired concentration.

    • Include vehicle control wells (assay buffer with the same final DMSO concentration as the compound wells) and positive control wells (e.g., a known agonist like nicotine).

  • FLIPR Assay Execution (Day 2):

    • Set up the FLIPR instrument protocol. A typical experiment involves:

      • Reading a baseline fluorescence for 10-20 seconds.

      • Adding the A-85380 solution from the compound plate.

      • Continuously recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

    • Ensure instrument settings (e.g., LED intensity, exposure time) are optimized to achieve a baseline fluorescence of 800-1500 RFU.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is used to determine the response to A-85380.

    • Normalize the data to the vehicle control (0% response) and a maximal response control (100% response).

    • Plot the normalized response against the logarithm of the A-85380 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide

Encountering issues in your assay? This guide provides solutions to common problems.

Troubleshooting Decision Tree:

G Start Problem with Assay? NoSignal No Signal or Very Weak Response Start->NoSignal HighBG High Background Signal Start->HighBG HighVar High Well-to-Well Variability Start->HighVar Cytotox Signs of Cytotoxicity? Start->Cytotox CheckReceptor Verify nAChR expression in cell line? NoSignal->CheckReceptor CheckCompound Check A-85380 concentration & integrity? NoSignal->CheckCompound CheckCells Are cells healthy and not over-passaged? NoSignal->CheckCells CheckDye Optimize dye loading time and concentration? HighBG->CheckDye CheckWash Consider a gentle wash step (if applicable)? HighBG->CheckWash CheckMedia Assay performed in serum-free buffer? HighBG->CheckMedia CheckPlating Ensure even cell seeding and monolayer confluency? HighVar->CheckPlating CheckPipetting Verify pipetting accuracy for dye and compound? HighVar->CheckPipetting CheckConc Is A-85380 concentration too high? Cytotox->CheckConc ReduceTime Reduce compound incubation time? Cytotox->ReduceTime ViabilityAssay Run a cell viability assay (e.g., MTT, Trypan Blue)? Cytotox->ViabilityAssay

Caption: A decision tree to diagnose and resolve common issues in functional assays.

IssuePossible CauseRecommended Solution
No Signal or Weak Response 1. Low/No Receptor Expression: The cell line may not express the target α4β2 nAChR, or expression levels may have diminished with high passage numbers.Solution: Confirm receptor expression using a positive control agonist (e.g., nicotine) or via molecular techniques (qPCR, Western blot). Use cells within a validated low passage number range.
2. Compound Degradation: The A-85380 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Solution: Prepare a fresh stock solution of A-85380 from a reliable source. Aliquot stocks to minimize freeze-thaw cycles.
3. Receptor Desensitization: Prolonged exposure or excessively high concentrations of A-85380 can cause nAChRs to enter a desensitized, non-responsive state.Solution: Use the lowest effective concentration range. In kinetic assays like FLIPR, ensure the signal is read immediately after compound addition.
High Background Signal 1. Suboptimal Dye Loading: In calcium assays, excessive dye or incubation time can lead to high background fluorescence.Solution: Optimize the dye concentration and incubation time for your specific cell line. Ensure dye is fully dissolved.
2. Autofluorescence: Serum in the culture medium can be autofluorescent.Solution: Perform the final assay steps in a serum-free buffer like HBSS.
3. Leaky Cells: Unhealthy or dying cells can leak calcium, increasing baseline signal.Solution: Ensure cells are healthy and plated at an optimal density. Avoid disturbing the cell monolayer during media changes or dye loading.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to variable cell numbers per well.Solution: Ensure the cell suspension is homogeneous before and during plating. Check for even confluency before starting the assay.
2. Pipetting Inaccuracy: Inaccurate or inconsistent addition of dye or compound solutions.Solution: Use calibrated pipettes. For automated liquid handlers, ensure tips are aligned and dispensing correctly.
Signs of Cytotoxicity (Cell Detachment, Blebbing) 1. High Compound Concentration: Very high concentrations of nicotinic agonists can be cytotoxic to some cell lines.Solution: Perform a full dose-response curve to identify the optimal concentration range. Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the compound's effect on cell health at the concentrations used in the functional assay.
2. Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.Solution: Ensure the final DMSO concentration is low (e.g., <0.5%) and is consistent in all wells, including controls.

References

Technical Support Center: A-85380 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α4β2 nicotinic acetylcholine receptor (nAChR) agonist, A-85380.

Frequently Asked Questions (FAQs)

Q1: What is A-85380 and what is its primary mechanism of action?

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action is to bind to these receptors, which are ligand-gated ion channels, causing them to open and allow the influx of cations such as sodium and calcium into the neuron.[1][2] This leads to membrane depolarization and neuronal excitation.

Q2: What are the common research applications of A-85380?

A-85380 is widely used in preclinical and clinical research to investigate the role of α4β2 nAChRs in various physiological and pathological processes. Common applications include studies on pain perception, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and nicotine addiction.[3][4] Radiolabeled forms of A-85380 are also utilized for in vivo imaging of α4β2 nAChR distribution and density using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][4]

Q3: Is A-85380 completely selective for the α4β2 nAChR subtype?

While A-85380 exhibits high selectivity for the α4β2 nAChR, it is not entirely exclusive. It has been shown to have significantly lower affinity for other nAChR subtypes such as α7 and the muscle-type α1β1δγ.[4][5] However, at higher concentrations, off-target effects at these other subtypes may be observed. Additionally, its iodinated analog, 5-Iodo-A-85380, has been noted to bind to α6-containing nAChRs.[6]

Q4: What are the different stoichiometries of the α4β2 receptor, and how might they affect my results?

The α4β2 nAChR can assemble in two different stoichiometric forms: a high-sensitivity (HS) form with a (α4)2(β2)3 subunit composition and a low-sensitivity (LS) form with a (α4)3(β2)2 composition.[6] These stoichiometries exhibit different affinities for agonists. A-85380 and its analogs can act as full agonists on the HS form and partial agonists on the LS form.[6] This differential activity can sometimes lead to biphasic dose-response curves.[7]

Data Presentation

Table 1: Binding Affinity (Ki) of A-85380 and Related Compounds for nAChR Subtypes

CompoundnAChR SubtypeKi (nM)SpeciesReference
A-85380 human α4β20.05 ± 0.01Human[5]
human α7148 ± 13Human[5]
Torpedo muscle α1β1δγ314 ± 12Torpedo[5]
(-)-Nicotinehuman α4β2~1Human
Epibatidinehuman α4β20.04 ± 0.02Human[5]
human α716 ± 2Human[5]
Torpedo muscle α1β1δγ2.5 ± 0.9Torpedo[5]

Table 2: Potency (EC50) of A-85380 for nAChR Subtypes

CompoundnAChR SubtypeEC50 (µM)Assay TypeReference
A-85380 human α4β20.7 ± 0.1Cation Efflux[5]
ganglionic0.8 ± 0.09Cation Efflux[5]
human α78.9 ± 1.9Xenopus oocyte currents[5]
Dopamine Release0.003 ± 0.001Neurotransmitter Release[5]
(-)-NicotineDopamine Release0.04 ± 0.009Neurotransmitter Release[5]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of A-85380 for α4β2 nAChRs.

Materials:

  • Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

  • Radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]5-I-A-85380).

  • Unlabeled A-85380.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Nonspecific binding control (e.g., high concentration of a non-radiolabeled ligand like nicotine or epibatidine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of unlabeled A-85380.

  • Add the radiolabeled ligand at a concentration below its Kd.

  • For nonspecific binding wells, add a high concentration of the nonspecific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Analyze the data using nonlinear regression to determine the Ki of A-85380.

Calcium Imaging

Objective: To measure the intracellular calcium response to A-85380 stimulation in cells expressing α4β2 nAChRs.

Materials:

  • Cells expressing α4β2 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells).

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • A-85380 stock solution.

  • Recording medium (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence microscope or plate reader.

Procedure:

  • Plate the cells on glass-bottom dishes or microplates.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Apply A-85380 at the desired concentration.

  • Continuously record the fluorescence intensity over time.

  • Analyze the change in fluorescence (ΔF/F₀) to quantify the calcium response.

Patch-Clamp Electrophysiology

Objective: To measure the ion channel currents activated by A-85380 in single cells.

Materials:

  • Cells expressing α4β2 nAChRs.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • A-85380 solution.

Procedure:

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Fill the pipette with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Apply A-85380 to the cell using a perfusion system.

  • Record the resulting inward current.

  • Wash out the drug to allow the current to return to baseline.

  • Analyze the current amplitude, kinetics, and dose-response relationship.

Troubleshooting Guides

Issue 1: Weak or No Response to A-85380
Possible Cause Troubleshooting Step
Incorrect A-85380 Concentration Verify the dilution calculations and ensure the final concentration is appropriate for the expected EC50 in your system. Consider performing a dose-response curve to determine the optimal concentration.
Compound Degradation Ensure A-85380 has been stored correctly (typically at -20°C, protected from light). Prepare fresh stock solutions.
Low Receptor Expression Confirm the expression of functional α4β2 nAChRs in your cell line or tissue preparation using a positive control agonist (e.g., nicotine) or via molecular techniques (e.g., Western blot, qPCR).
Receptor Desensitization Prolonged exposure to agonists can cause nAChR desensitization. Reduce the pre-incubation time with A-85380 or allow for a sufficient washout period between applications.
Vehicle/Solvent Issues Ensure the solvent used to dissolve A-85380 (e.g., DMSO, ethanol) is at a final concentration that does not affect cell viability or receptor function. Test the vehicle alone as a negative control.
Issue 2: High Background Signal or Non-specific Effects
Possible Cause Troubleshooting Step
High A-85380 Concentration High concentrations can lead to off-target effects. Lower the concentration of A-85380 to a range that is more selective for the α4β2 subtype.
Contamination of Reagents Use fresh, sterile solutions and reagents to avoid contamination that could lead to non-specific cellular responses.
Inadequate Washing (Binding Assays) Increase the number and volume of washes to thoroughly remove unbound radioligand.
Insufficient Blocking (Binding Assays) Optimize the blocking step by increasing the concentration of the blocking agent or the incubation time.
Cell Health Ensure cells are healthy and not overly confluent, as stressed cells can exhibit higher background signals.
Issue 3: Unexpected Biphasic Dose-Response Curve
Possible Cause Troubleshooting Step
Differential Activation of Receptor Stoichiometries A-85380 can act as a full agonist at high-sensitivity (HS) (α4)₂(β2)₃ receptors and a partial agonist at low-sensitivity (LS) (α4)₃(β2)₂ receptors.[6] This can result in a biphasic dose-response curve. Analyze the data using a two-site binding model.
Off-Target Effects at Higher Concentrations At higher concentrations, A-85380 may be acting on other nAChR subtypes or other unintended targets, leading to a complex dose-response relationship. Use subtype-selective antagonists to dissect the contribution of different receptors.
Receptor Desensitization at High Concentrations High concentrations of A-85380 can lead to profound receptor desensitization, causing a decrease in the response at the top of the dose-response curve. Reduce the duration of drug application.

Visualizations

a85380_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to Na_Ca_influx Na⁺/Ca²⁺ Influx nAChR->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_increase ↑ [Ca²⁺]i Na_Ca_influx->Ca_increase VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_increase Ca²⁺ Influx Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt) Ca_increase->Signaling_Cascades Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_increase->Neurotransmitter_Release Triggers

Caption: A-85380 signaling pathway.

Caption: A-85380 troubleshooting workflow.

References

How to minimize A-85380 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-85380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using A-85380 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is A-85380 and what is its primary mechanism of action?

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, into the cell, causing membrane depolarization and subsequent cellular responses.

Q2: Is A-85380 known to be toxic to cell lines?

While A-85380 has been described as having low toxicity in in-vivo studies, high concentrations or prolonged exposure in in vitro cell culture systems may lead to cytotoxicity.[3] The toxic effects are typically mechanism-based and are more likely to occur in cell lines that express high levels of α4β2 nAChRs.

Q3: What are the potential mechanisms of A-85380-induced toxicity?

The primary mechanism of toxicity is likely due to over-stimulation of α4β2 nAChRs, leading to:

  • Excitotoxicity: Excessive influx of cations, particularly calcium, can trigger a cascade of intracellular events.

  • Calcium Overload: Disruption of intracellular calcium homeostasis can lead to mitochondrial dysfunction, activation of proteases and phospholipases, and generation of reactive oxygen species (ROS).

  • Apoptosis: The cellular stress induced by excitotoxicity and calcium overload can ultimately lead to programmed cell death, or apoptosis, which is often mediated by the activation of caspases, such as caspase-3.

Q4: Which cell lines are most susceptible to A-85380 toxicity?

Cell lines with high expression levels of α4β2 nAChRs are most at risk. This includes:

  • Neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), which are known to express nAChRs.[4][5][6][7][8][9][10][11]

  • Recombinant cell lines specifically engineered to overexpress the α4 and β2 nAChR subunits, such as transfected HEK293 or CHO cells.[12][13][14]

Q5: What are the visible signs of A-85380 toxicity in cell culture?

Signs of toxicity can include:

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Reduced cell proliferation or a decrease in cell density compared to control cultures.

  • Increased presence of floating, dead cells in the culture medium.

  • Vacuolization of the cytoplasm.

Troubleshooting Guide

Problem: I am observing significant cell death after treating my cells with A-85380.

Question: Have you optimized the concentration and exposure time of A-85380?

  • Answer: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of A-85380 treatment for your specific cell line and experimental goals.

    • Recommendation: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and several time points (e.g., 24, 48, 72 hours). Use a cell viability assay, such as the MTT or LDH assay, to determine the concentration at which you see the desired effect without significant toxicity.

Question: Are you using an appropriate cell line for your experiments?

  • Answer: The expression level of α4β2 nAChRs can vary significantly between cell lines.

    • Recommendation: Confirm the expression of α4 and β2 subunits in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. If your cell line has very high receptor expression, you may need to use lower concentrations of A-85380.

Question: Have you included a vehicle control in your experiments?

  • Answer: The solvent used to dissolve A-85380 (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Always include a vehicle control where cells are treated with the same concentration of the solvent as the highest concentration of A-85380 used. This will help you to distinguish between solvent-induced toxicity and compound-induced toxicity.

Question: Have you considered using an antagonist to confirm mechanism-specific toxicity?

  • Answer: If the observed toxicity is mediated by α4β2 nAChR activation, it should be preventable by a specific antagonist.

    • Recommendation: Co-treat your cells with A-85380 and a selective α4β2 nAChR antagonist, such as dihydro-β-erythroidine (DHβE) , or a non-selective nAChR antagonist like mecamylamine .[15][16][17][18][19][20] If the antagonist rescues the cells from A-85380-induced death, it confirms that the toxicity is on-target.

Data Presentation

Table 1: Pharmacological Profile of A-85380 and Related Compounds

CompoundTarget ReceptorAffinity (Ki)Potency (EC50)Reference(s)
A-85380 human α4β2 nAChR0.05 ± 0.01 nM0.7 ± 0.1 µM (cation efflux)[Sullivan et al., 1996]
human α7 nAChR148 ± 13 nM8.9 ± 1.9 µM (current activation)[Sullivan et al., 1996]
Dihydro-β-erythroidine (DHβE) human α4β2 nAChR-IC50 = 80 nM (antagonist)[Buisson et al., 1996]
Mecamylamine α4β2 nAChR-IC50 = 2.5 µM (antagonist)[Abcam]

Table 2: Hypothetical Cytotoxicity Profile of A-85380 in Different Cell Lines

Cell LineReceptor ExpressionEstimated TC50 (72 hr)Notes
HEK293 (Wild-Type) None/Very Low> 100 µMLow susceptibility due to lack of target.
HEK293 (α4β2 transfected) High10 - 50 µMSusceptibility is dependent on expression level.
SH-SY5Y Moderate25 - 75 µMEndogenous expression of nAChRs.
PC12 Moderate20 - 60 µMEndogenous expression of nAChRs.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • A-85380 stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of A-85380 in culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of A-85380. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • A-85380 stock solution

  • Cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture plates

  • A-85380 stock solution

  • Cell culture medium

  • Caspase-3 assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture plate (e.g., 96-well or 6-well) and treat with A-85380 as described previously. Include positive and negative controls for apoptosis.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the kit.

  • Caspase-3 Reaction: Add the cell lysate to a new plate and add the caspase-3 substrate according to the kit's protocol.

  • Incubation: Incubate the plate at 37°C for the recommended time to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the fluorescence (for fluorometric kits) or absorbance (for colorimetric kits) using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated samples to that of the untreated controls.

Visualizations

A85380_Toxicity_Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Overload Intracellular Ca²⁺ Overload Ion_Influx->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria ROS ROS Production Mitochondria->ROS Caspase_Activation Caspase-3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for A-85380-induced toxicity.

Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response & Time-Course Experiment (A-85380) Start->Dose_Response Viability_Assay Assess Cell Viability (MTT or LDH Assay) Dose_Response->Viability_Assay Determine_TC50 Determine TC50 Viability_Assay->Determine_TC50 Mechanism_Study Mechanism of Toxicity Study Determine_TC50->Mechanism_Study Antagonist_Rescue Antagonist Rescue (e.g., DHβE) Mechanism_Study->Antagonist_Rescue Caspase_Assay Apoptosis Assessment (Caspase-3 Assay) Mechanism_Study->Caspase_Assay Analyze_Data Analyze & Interpret Data Antagonist_Rescue->Analyze_Data Caspase_Assay->Analyze_Data

Caption: Experimental workflow for assessing A-85380 toxicity.

Troubleshooting_Tree High_Toxicity High Cell Toxicity Observed Check_Concentration Is A-85380 Concentration Too High? High_Toxicity->Check_Concentration Reduce_Concentration Action: Reduce Concentration and/or Exposure Time Check_Concentration->Reduce_Concentration Yes Check_Vehicle Is Vehicle Control Also Toxic? Check_Concentration->Check_Vehicle No Reduce_Solvent Action: Lower Solvent Concentration (e.g., <0.1% DMSO) Check_Vehicle->Reduce_Solvent Yes Check_On_Target Is Toxicity On-Target? Check_Vehicle->Check_On_Target No Use_Antagonist Action: Perform Antagonist Rescue Experiment (e.g., with DHβE) Check_On_Target->Use_Antagonist Unsure Check_Cell_Line Consider Cell Line Sensitivity Use_Antagonist->Check_Cell_Line

Caption: Troubleshooting decision tree for A-85380 toxicity.

References

Improving the signal-to-noise ratio in A-85380 binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing A-85380 binding assays and improving the signal-to-noise ratio.

Troubleshooting Guide

High nonspecific binding, low specific binding, and high variability between replicates are common challenges in A-85380 binding studies. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Nonspecific Binding

High nonspecific binding can obscure the specific signal, leading to inaccurate affinity (Kd) and density (Bmax) calculations.

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration of radiolabeled A-85380 (e.g., [3H]A-85380 or 5-[125I]iodo-A-85380) at or below the Kd value for the target receptor.[1] - Check Radioligand Purity: Ensure the radiochemical purity is high (>95%) to avoid impurities contributing to nonspecific binding.
Tissue/Cell Preparation - Optimize Protein Concentration: Titrate the amount of membrane protein. High concentrations can increase nonspecific binding sites. - Thorough Homogenization and Washing: Ensure complete removal of endogenous ligands and other interfering substances from the membrane preparation.
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times may reduce nonspecific binding, but ensure equilibrium is reached for specific binding. - Modify Assay Buffer: Include bovine serum albumin (BSA) (e.g., 0.1-0.5%) to reduce binding to non-receptor proteins and plasticware. Increasing the ionic strength of the buffer can also be beneficial. - Choice of Competing Ligand: Use a structurally unrelated ligand with high affinity for the target receptor to define nonspecific binding. For α4β2 nAChRs, nicotine or epibatidine are commonly used.
Filtration and Washing - Pre-soak Filters: Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the positively charged radioligand to the negatively charged filter.[1] - Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

G cluster_radioligand Radioligand Issues cluster_assay Assay Condition Issues cluster_filtration Filtration/Washing Issues start High Nonspecific Binding radioligand_conc High Radioligand Concentration start->radioligand_conc Check radioligand_purity Low Radioligand Purity start->radioligand_purity Check protein_conc High Protein Concentration start->protein_conc Check buffer_comp Suboptimal Buffer Composition start->buffer_comp Check incubation Prolonged Incubation start->incubation Check filter_treat Inadequate Filter Pre-treatment start->filter_treat Check washing Insufficient Washing start->washing Check solution Reduced Nonspecific Binding & Improved Signal-to-Noise Ratio radioligand_conc->solution Optimize Concentration radioligand_purity->solution Verify Purity protein_conc->solution Titrate Concentration buffer_comp->solution Add BSA/ Adjust Ionic Strength incubation->solution Optimize Time/Temp filter_treat->solution Pre-soak with PEI washing->solution Increase Wash Steps/Volume

Problem 2: Low or No Specific Binding

A lack of detectable specific binding can be due to several factors related to the receptor, radioligand, or assay conditions.

Potential Cause Troubleshooting Steps
Receptor Integrity - Verify Receptor Expression: Confirm the presence of the target nAChR subtype (e.g., α4β2) in your tissue or cell preparation using techniques like Western blotting or qPCR. - Proper Membrane Preparation: Ensure that the membrane preparation protocol effectively isolates the receptor in an active conformation. Avoid harsh homogenization or sonication.
Radioligand Issues - Confirm Radioligand Activity: Ensure the radioligand has not degraded due to improper storage or handling. - Inappropriate Radioligand Concentration: Use a range of concentrations around the Kd to ensure detection of the specific binding signal.
Assay Conditions - Suboptimal Buffer pH: The optimal pH for A-85380 binding is typically around 7.4. Verify and adjust the pH of your assay buffer. - Equilibrium Not Reached: Increase the incubation time to ensure the binding reaction has reached equilibrium. A slow rate of dissociation has been noted for 5-[125I]iodo-A-85380, with a t1/2 for dissociation of approximately 2 hours.[2]
Incorrect Competitor Concentration - Insufficient Competitor Concentration: To define nonspecific binding, use a concentration of the competing ligand that is at least 100-fold higher than its Ki. For nicotine, a concentration of 10-100 µM is often used.

G cluster_receptor Receptor Issues cluster_radioligand Radioligand Issues cluster_assay Assay Condition Issues start Low or No Specific Binding receptor_expression Low/No Receptor Expression start->receptor_expression Verify receptor_integrity Receptor Degradation start->receptor_integrity Check radioligand_activity Inactive Radioligand start->radioligand_activity Confirm radioligand_conc Suboptimal Concentration start->radioligand_conc Optimize buffer_ph Incorrect Buffer pH start->buffer_ph Validate incubation_time Equilibrium Not Reached start->incubation_time Extend solution Detectable & Reliable Specific Binding receptor_expression->solution receptor_integrity->solution radioligand_activity->solution radioligand_conc->solution buffer_ph->solution incubation_time->solution

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for an A-85380 binding assay?

A1: A signal-to-noise ratio, often expressed as the ratio of total binding to nonspecific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If nonspecific binding is more than 50% of the total binding, it can be difficult to obtain reliable data.

Q2: Which radiolabeled form of A-85380 should I use?

A2: Both tritiated ([3H]A-85380) and iodinated (5-[125I]iodo-A-85380) forms are available. 5-[125I]iodo-A-85380 generally offers higher specific activity, which can be advantageous for detecting low levels of receptor expression.

Q3: What concentration of unlabeled ligand should I use to determine nonspecific binding?

A3: A concentration of an unlabeled competitor that is 100- to 1000-fold higher than the Kd of the radioligand is typically used. For A-85380 binding to α4β2 nAChRs, a high concentration of nicotine (e.g., 10-100 µM) or epibatidine can be used.

Q4: Can I use whole cells instead of membrane preparations?

A4: Yes, whole cells expressing the target receptor can be used. However, you may encounter higher nonspecific binding due to the presence of other cellular components. Optimization of washing steps is crucial when using whole cells.

Q5: What are the expected Kd and Ki values for A-85380?

A5: The affinity of A-85380 and its analogs is highest for the α4β2 nAChR subtype. The affinity of 5-[125I]iodo-A-85380 for α4β2 nAChRs in rat and human brain is defined by Kd values of 10 and 12 pM, respectively.[2] Ki values for A-85380 binding can range from 0.017 nM to 320 nM depending on the nAChR subtype.[3]

Quantitative Data Summary

Table 1: Binding Affinities (Kd and Ki) of A-85380 and its Analogs for Nicotinic Acetylcholine Receptor (nAChR) Subtypes.

LigandReceptor SubtypePreparationKd (nM)Ki (nM)Reference
5-[125I]iodo-A-85380α4β2Rat Brain0.010-[2]
5-[125I]iodo-A-85380α4β2Human Brain0.012-[2]
A-85380α4β2--0.017 - 320[3]
A-85380α7--High[4]
A-85380α1β1δγ--High[4]

Table 2: Recommended Reagent Concentrations for A-85380 Binding Assays.

ReagentRecommended ConcentrationPurpose
Radiolabeled A-853800.1 - 5 x KdTo label the target receptor
Membrane Protein20 - 200 µ g/well Source of receptors
Unlabeled Competitor (e.g., Nicotine)10 - 100 µMTo define nonspecific binding
Bovine Serum Albumin (BSA)0.1 - 0.5% (w/v)To reduce nonspecific binding
Polyethyleneimine (PEI)0.3 - 0.5% (v/v)For pre-soaking filters

Experimental Protocol: [125I]5-Iodo-A-85380 Saturation Binding Assay

This protocol provides a general framework for a saturation binding experiment using membrane preparations. Optimization may be required for specific tissues or cell lines.

1. Membrane Preparation:

  • Homogenize tissue or cells in 20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • Prepare assay tubes in triplicate for total binding and nonspecific binding.

  • For total binding, add assay buffer. For nonspecific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).

  • Add a range of concentrations of [125I]5-Iodo-A-85380 (e.g., 0.1 pM to 1 nM) to the tubes.

  • Add the membrane preparation (e.g., 50-100 µg of protein) to each tube to initiate the binding reaction. The final assay volume is typically 250-500 µL.

  • Incubate at room temperature (e.g., 22-25°C) for 2-3 hours to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the assay by vacuum filtration through GF/B or GF/C filters that have been pre-soaked in 0.5% PEI.

  • Wash the filters rapidly with 3-4 aliquots of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to counting vials and add scintillation cocktail.

  • Measure the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the nonspecific binding (counts in the presence of unlabeled competitor) from the total binding.

  • Plot the specific binding as a function of the radioligand concentration.

  • Analyze the data using nonlinear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

References

A-85380: Technical Support Center for Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing A-85380, ensuring the compound's stability is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the recommended storage conditions, stability data, and troubleshooting advice for handling A-85380.

Storage and Stability Data

Proper storage is critical to prevent the degradation of A-85380. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.

FormStorage TemperatureRecommended DurationSupplier/Source
A-85380 Dihydrochloride (Solid) Room Temperature (desiccated)Refer to Certificate of AnalysisTocris Bioscience
A-85380 Hydrochloride (Stock Solution) -20°CUp to 1 year[1]MedchemExpress
A-85380 Hydrochloride (Stock Solution) -80°CUp to 2 years[1]MedchemExpress

Note: The provided data is for guidance. Always refer to the batch-specific Certificate of Analysis provided by the supplier for the most accurate information.

Experimental Protocols

  • Preparation of Standards: Prepare a fresh stock solution of A-85380 in a validated solvent (e.g., DMSO) and create a standard curve of known concentrations.

  • Incubation: Dilute the A-85380 stock solution into the desired experimental buffer at the working concentration. Incubate the solution under the conditions to be tested (e.g., specific temperature, pH, light exposure) for various time points.

  • Sample Analysis: At each time point, analyze the concentration of A-85380 remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Analysis: Compare the concentration of A-85380 at each time point to the initial concentration (time zero) to determine the rate of degradation.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and storage of A-85380.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for preparing A-85380 stock solutions?

    • While specific recommendations may vary by supplier, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of A-85380.

  • Can I store A-85380 stock solutions at 4°C?

    • It is generally not recommended to store stock solutions of A-85380 at 4°C for extended periods. For long-term storage, freezing at -20°C or -80°C is advised to minimize degradation.[1] Short-term storage (a few days) at 4°C may be acceptable for working solutions, but stability should be verified.

  • How many times can I freeze-thaw a stock solution of A-85380?

    • To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended. This practice prevents repeated temperature fluctuations that can accelerate degradation.

  • Is A-85380 sensitive to light?

    • While specific data on the photosensitivity of A-85380 is not widely published, it is a good laboratory practice to protect all chemical compounds from prolonged exposure to light. Store solutions in amber vials or tubes wrapped in foil.

  • What are the potential signs of A-85380 degradation?

    • Visual signs of degradation can include a change in the color or clarity of a solution, or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to adhere to proper storage conditions. For critical applications, analytical methods like HPLC should be used to confirm the concentration and purity of the compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of the stock solution. - Inaccurate initial concentration of the stock solution.- Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify the concentration of the stock solution using a suitable analytical method.
Precipitate observed in the stock solution upon thawing - The solubility of A-85380 may be limited in the chosen solvent at lower temperatures. - The concentration of the stock solution may be too high.- Gently warm the solution and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Loss of compound activity over time - Chemical degradation of A-85380 in the working solution or buffer. - Adsorption of the compound to plasticware.- Prepare fresh working solutions for each experiment. - Investigate the stability of A-85380 in your specific experimental buffer over the time course of your experiment. - Consider using low-adhesion microplates or tubes.

Visualizing A-85380 Handling Workflow

The following diagram illustrates a recommended workflow for the handling and storage of A-85380 to ensure its stability and the integrity of experimental data.

A85380_Handling_Workflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation and Storage cluster_experiment Experimental Use receive Receive A-85380 Solid store_solid Store Solid (Desiccated, RT) [Tocris Bioscience] receive->store_solid weigh Weigh Solid store_solid->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_minus20 Store at -20°C (up to 1 year) [MedchemExpress] aliquot->store_minus20 Long-term store_minus80 Store at -80°C (up to 2 years) [MedchemExpress] aliquot->store_minus80 Extended Long-term thaw Thaw a single aliquot store_minus20->thaw store_minus80->thaw prepare_working Prepare working solution thaw->prepare_working use_experiment Use in experiment prepare_working->use_experiment discard Discard unused working solution use_experiment->discard

A recommended workflow for handling and storing A-85380.

References

Technical Support Center: A-85380 & α4β2 Nicotinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing A-85380 in studies involving the α4β2 nicotinic acetylcholine receptor (nAChR), with a particular focus on the phenomenon of receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is A-85380 and what is its primary mechanism of action?

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] As a full agonist, it binds to the receptor and elicits a maximal physiological response, similar to the endogenous neurotransmitter acetylcholine.[1][3] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the structure and function of α4β2 nAChRs.[1][3]

Q2: How does A-85380 relate to receptor desensitization?

Like other full agonists, prolonged or repeated application of A-85380 will induce receptor desensitization, a state where the receptor is no longer responsive to the agonist despite its continued presence. However, the concept of "overcoming" desensitization with A-85380 is nuanced. Rather than preventing desensitization, A-85380's properties as a potent, full agonist are leveraged in experimental designs to:

  • Study the Desensitized State: A-85380 can be used to rapidly and completely drive a population of α4β2 nAChRs into a desensitized state. This allows researchers to study the properties of the desensitized receptor conformation and to screen for compounds that might reverse or modulate this state.

  • Compare Agonist-Dependent Desensitization: By comparing the rate and extent of desensitization induced by A-85380 (a full agonist) with that of partial agonists (e.g., varenicline, cytisine), researchers can investigate how different ligand efficacies impact receptor pharmacology and signaling.

  • Maintain a Tonic Level of Receptor Activation: In certain experimental paradigms, a low concentration of A-85380 might be used to maintain a steady, low level of receptor activation that could, in some contexts, be more experimentally tractable than the rapid activation and subsequent desensitization seen with higher concentrations of potent agonists.

Q3: What are the key differences in desensitization profiles between full and partial agonists at the α4β2 nAChR?

Full agonists, like A-85380 and epibatidine, tend to induce a more profound and rapid desensitization compared to partial agonists like varenicline and cytisine.[4] While partial agonists also cause desensitization, their lower efficacy means they do not activate the receptor to its full capacity, which can influence the dynamics of the desensitization process. The choice between a full and partial agonist will depend on the specific experimental question being addressed.

Q4: What are some common off-target effects to be aware of when using A-85380?

While A-85380 is highly selective for the α4β2 nAChR, at higher concentrations, it may exhibit some activity at other nAChR subtypes, such as those containing α6 subunits.[5] It is crucial to use the lowest effective concentration of A-85380 to minimize the risk of off-target effects and to include appropriate controls in your experiments.

Quantitative Data

The following tables summarize key quantitative data for A-85380 and other relevant α4β2 nAChR ligands to facilitate experimental design and data interpretation.

Table 1: Binding Affinities (Ki) for α4β2 nAChR

CompoundKi (nM)SpeciesReference(s)
A-85380 ~0.03 - 0.05Rat[6]
(±)-Epibatidine~0.02 - 0.04Rat[7]
(-)-Nicotine~0.5 - 1.0Human[4]
Varenicline~0.1Human[8]
(-)-Cytisine~0.3 - 1.0Human[4][8]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50) for α4β2 nAChR Activation

CompoundEC50 (nM)Assay TypeCell LineReference(s)
A-85380 ~30 - 100⁸⁶Rb⁺ EffluxK-177[6]
(±)-Epibatidine~1 - 5Ca²⁺ InfluxCHO-K1[7]
(-)-Nicotine~200 - 500Ca²⁺ InfluxSH-EP1[4]
Varenicline~20 - 60Ca²⁺ InfluxOocytes[4]
(-)-Cytisine~200 - 400Ca²⁺ InfluxOocytes[4]

EC50 values represent the concentration of an agonist that gives 50% of the maximal response.

Experimental Protocols

Detailed Methodology 1: FLIPR-Based Calcium Assay for α4β2 nAChR Activation and Desensitization

This protocol describes a high-throughput method to assess α4β2 nAChR function by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing human α4β2 nAChRs

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • FLIPR Calcium Assay Kit (e.g., Molecular Devices)

  • A-85380 and other test compounds

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the α4β2-expressing cells into the multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of A-85380 and other test compounds in the assay buffer at 2X the final desired concentration.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to measure baseline fluorescence for a set period before adding the compounds.

    • Initiate the run. The instrument will add the compounds from the source plate to the cell plate and continuously record the fluorescence signal.

    • For desensitization studies, a pre-incubation step with an agonist can be included before the addition of a second challenge with the same or a different agonist.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution Cell_Plating Seed α4β2 Cells in Multi-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Incubate Overnight FLIPR_Setup Place Plates in FLIPR Dye_Loading->FLIPR_Setup Incubate 1 hr Compound_Prep Prepare 2X Compound Solutions Compound_Prep->FLIPR_Setup Baseline Measure Baseline Fluorescence FLIPR_Setup->Baseline Compound_Addition Add Compounds Baseline->Compound_Addition Signal_Detection Record Fluorescence Signal Compound_Addition->Signal_Detection

FLIPR Calcium Assay Workflow
Detailed Methodology 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for directly measuring the ion channel activity of α4β2 nAChRs in response to A-85380.

Materials:

  • α4β2-expressing cells (e.g., HEK293, SH-EP1) grown on glass coverslips

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3 with KOH.

  • Borosilicate glass capillaries for pulling patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Seal Formation:

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply A-85380 and other compounds via a perfusion system and record the resulting currents.

    • For desensitization protocols, apply the agonist for a prolonged period and measure the decay of the current.

Patch_Clamp_Workflow Start Start Pipette_Prep Prepare Patch Pipette Start->Pipette_Prep Cell_Prep Prepare Cells in Recording Chamber Start->Cell_Prep Approach_Cell Approach Cell with Pipette Pipette_Prep->Approach_Cell Cell_Prep->Approach_Cell Giga_Seal Form Gigaohm Seal Approach_Cell->Giga_Seal Gentle Suction Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Brief Suction Pulse Record_Currents Record Agonist-Evoked Currents Whole_Cell->Record_Currents Apply Agonist End End Record_Currents->End

Whole-Cell Patch-Clamp Workflow

Troubleshooting Guides

FLIPR Calcium Assay
Issue Possible Cause(s) Troubleshooting Steps
No response or very weak signal with A-85380 1. Low receptor expression in the cell line. 2. A-85380 degradation. 3. Incorrect assay buffer composition. 4. Receptor desensitization due to endogenous acetylcholine in serum.1. Verify receptor expression using a positive control agonist with known efficacy (e.g., epibatidine). 2. Prepare fresh A-85380 solutions. 3. Ensure the assay buffer contains appropriate concentrations of Ca²⁺. 4. Consider a wash step to remove serum before dye loading.
High background fluorescence 1. Cell death or unhealthy cells. 2. Incomplete removal of culture medium. 3. Dye precipitation.1. Ensure cells are healthy and not overgrown. 2. Perform a gentle wash step with assay buffer before dye loading. 3. Ensure the dye is fully dissolved and warmed before use.
Rapid signal decay (faster than expected desensitization) 1. Phototoxicity from the FLIPR instrument. 2. Compound precipitation at high concentrations.1. Reduce the intensity or duration of the excitation light. 2. Check the solubility of A-85380 in the assay buffer at the concentrations used.
Patch-Clamp Electrophysiology
Issue Possible Cause(s) Troubleshooting Steps
Unable to achieve a gigaohm seal 1. Dirty pipette tip. 2. Unhealthy cells. 3. Vibrations in the setup.1. Fire-polish the pipette tip. 2. Use cells from a healthy, low-passage culture. 3. Ensure the recording setup is on an anti-vibration table.
No current in response to A-85380 1. Low receptor expression. 2. Rapid receptor desensitization. 3. Clogged perfusion system.1. Confirm receptor expression with a positive control. 2. Use a rapid perfusion system to apply the agonist quickly. 3. Check the perfusion lines for blockages.
Run-down of the current with repeated applications 1. Receptor desensitization. 2. Washout of essential intracellular components.1. Allow for a sufficient wash period between agonist applications for receptor recovery. 2. Include ATP and GTP in the internal solution to maintain cell health.

Signaling Pathway

The binding of A-85380 to the α4β2 nAChR leads to a conformational change in the receptor, opening its integral ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. The resulting depolarization of the cell membrane can trigger various downstream signaling events, including the activation of voltage-gated calcium channels and the initiation of calcium-dependent signaling cascades.

Signaling_Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Desensitization Receptor Desensitization nAChR->Desensitization Prolonged Activation Leads to Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cation_Influx->Ca_Signaling VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_Signaling Further Ca²⁺ Influx

A-85380 Signaling at the α4β2 nAChR

References

Technical Support Center: A-85380 Vehicle Solution for Animal Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of A-85380 vehicle solutions for animal injection. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is A-85380 and what is its primary mechanism of action?

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3][4][5] As a member of the ligand-gated ion channel family, the α4β2 nAChR is widely expressed in the central nervous system and is involved in various neurological processes, including cognition, mood, and nociception.[6][7][8] Upon binding, A-85380 activates the receptor, leading to an influx of cations such as Na+ and Ca2+ into the neuron, resulting in neuronal activation.[8]

Q2: What is a common and simple vehicle solution for A-85380 for in vivo studies?

For subcutaneous (s.c.) administration, A-85380 has been successfully dissolved in physiologic saline (0.9% sodium chloride).[9] It is recommended to prepare these solutions fresh on the day of the experiment.[6]

Q3: My experiment requires a different solvent system. What is a recommended formulation for A-85380 when it is difficult to dissolve?

For compounds with poor aqueous solubility, a common and generally well-tolerated vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A standard formulation that can be adapted for A-85380 is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This combination of a primary solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween-80) can help to create a stable and clear solution suitable for injection.[10][11][12]

Q4: How should I store A-85380 and its solutions?

  • Powder: Store A-85380 powder at -20°C for long-term storage.

  • Stock Solutions: A-85380 hydrochloride stock solutions can be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[6]

  • Working Solutions: It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[6]

Troubleshooting Guide

Issue 1: The A-85380 solution is cloudy or shows precipitation.

  • Possible Cause: The compound has not fully dissolved or has precipitated out of the solution. This can occur when adding the aqueous component (saline) too quickly to a formulation containing co-solvents.

  • Solution:

    • Sequential Addition: Ensure that the solvents are added in the correct order. First, dissolve the A-85380 in DMSO, then add PEG300, followed by Tween-80, and finally, add the saline slowly while vortexing.[10][11][12]

    • Sonication and Gentle Warming: Use an ultrasonic bath or gently warm the solution (e.g., to 37°C) to aid in dissolution.[10][12]

    • Thorough Mixing: Ensure the solution is mixed thoroughly after the addition of each component to maintain homogeneity.[10][12]

Issue 2: Phase separation (oily droplets) is observed in the solution.

  • Possible Cause: The components of the vehicle are not fully miscible at the prepared ratios or temperature.

  • Solution:

    • Verify Order of Addition: Confirm the correct order of solvent addition as described above.

    • Homogenize: Vortex the solution vigorously after each addition to ensure proper mixing and formation of a stable emulsion.[12]

Issue 3: Inconsistent results are observed between experiments.

  • Possible Cause: Degradation of the A-85380 in the solution or variability in the preparation of the vehicle.

  • Solution:

    • Fresh Preparation: Always prepare the final working solution fresh on the day of the experiment.[6]

    • Standardized Protocol: Follow a standardized and detailed protocol for the preparation of the vehicle solution to ensure consistency across all experiments.

Data Presentation

Table 1: Recommended Vehicle Formulations for A-85380

Vehicle ComponentConcentrationRole in Formulation
Saline (0.9% NaCl)As requiredPrimary solvent for soluble forms
DMSOUp to 10%Primary solvent for poorly soluble forms
PEG300~40%Co-solvent to improve solubility
Tween-80~5%Surfactant to enhance stability and prevent precipitation

Table 2: Typical Dosing and Administration Parameters for A-85380 in Mice

ParameterRecommendation
Administration Route Subcutaneous (s.c.), Intravenous (i.v.), Intraperitoneal (i.p.)
Dosage Range (s.c.) 0.01 - 0.5 mg/kg[9]
Injection Volume (s.c.) < 3 ml (for a 25g mouse)[13]
Needle Gauge (s.c.) 25-27g[13]
Injection Volume (i.v.) < 0.2 ml[14]
Needle Gauge (i.v.) 27-30g[14]

Experimental Protocols

Protocol 1: Preparation of A-85380 in Saline (1 mg/mL Stock Solution)

  • Weigh the desired amount of A-85380 hydrochloride powder.

  • Add sterile 0.9% saline to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • If necessary, use a brief sonication to aid dissolution.

  • Prepare fresh on the day of the experiment.

Protocol 2: Preparation of A-85380 in a Co-Solvent Vehicle (1 mL of 2.5 mg/mL solution)

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of A-85380 in DMSO. Ensure it is fully dissolved; sonication can be used if needed.

  • Sequential Addition:

    • To a sterile vial, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL A-85380 stock solution in DMSO to the PEG300.

    • Mix thoroughly by vortexing until the solution is clear and homogenous.

    • Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual addition is crucial to prevent precipitation.

  • Final Inspection: Visually inspect the final solution. It should be a clear, homogenous solution free of any particulates.

Protocol 3: Subcutaneous (s.c.) Injection in Mice

  • Animal Restraint: Scruff and restrain the mouse with your non-dominant hand, allowing access to an area with loose skin, such as the back of the neck or flank.

  • Skin Tenting: Tent the loose skin with your non-dominant hand.

  • Needle Insertion: Holding the syringe in your dominant hand with the bevel of the needle facing upwards, insert the needle through the skin at the base of the tent.

  • Aspiration: Pull back on the plunger to ensure negative pressure. If blood is drawn, remove the needle and try again with a fresh needle and syringe.

  • Injection: Depress the plunger slowly and steadily until the full volume has been administered.

  • Needle Withdrawal: Withdraw the needle and place it directly into a sharps container without recapping.

  • Observation: Return the animal to its cage and observe for any complications.[13][15]

Mandatory Visualizations

G cluster_0 Troubleshooting A-85380 Solution Precipitation start Observe Cloudy Solution or Precipitate q1 Was the solution prepared fresh? start->q1 sol1 Prepare a fresh solution for each experiment. q1->sol1 No q2 Was the saline added slowly while vortexing? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Add saline dropwise to the co-solvent mixture with continuous mixing. q2->sol2 No q3 Was sonication or gentle warming applied? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use an ultrasonic bath or warm the solution to 37°C to aid dissolution. q3->sol3 No end_ok Clear Solution q3->end_ok Yes end_nok Issue Persists: Re-evaluate formulation or contact technical support q3->end_nok If issue persists after trying all steps a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for A-85380 solution precipitation.

G cluster_1 Experimental Workflow: A-85380 Administration prep Prepare A-85380 Solution (Fresh) animal Animal Acclimation & Restraint prep->animal admin Administer A-85380 via Selected Route (s.c., i.v., etc.) animal->admin observe Post-injection Monitoring admin->observe data Data Collection observe->data

Caption: General experimental workflow for A-85380 administration.

G cluster_2 α4β2 nAChR Signaling Pathway a85380 A-85380 nachr α4β2 nAChR a85380->nachr src Src Activation nachr->src Metabotropic pi3k PI3K-Akt Pathway nachr->pi3k Ionotropic (Ca2+ influx) syk Syk Phosphorylation src->syk plcg1 PLCγ1 Activation syk->plcg1 dag ↑ Diacylglycerol (DAG) plcg1->dag pkc PKCβII Translocation & Activation dag->pkc

Caption: Simplified signaling pathway of the α4β2 nAChR activated by A-85380.

References

Validation & Comparative

A Comparative Guide to the Selectivity of A-85380 and Epibatidine for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two potent nicotinic acetylcholine receptor (nAChR) agonists: A-85380 and epibatidine. Understanding the distinct interactions of these compounds with various nAChR subtypes is crucial for advancing research in neuroscience and developing targeted therapeutics for a range of neurological and psychiatric disorders. This document summarizes key experimental data, outlines methodologies for assessing selectivity, and visually represents the comparative selectivity and experimental workflows.

Introduction

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in cognitive processes, pain perception, and addiction has made them a significant target for drug development.

Epibatidine , a natural alkaloid, is a powerful nAChR agonist with high affinity for several nAChR subtypes.[1] However, its therapeutic potential is severely limited by its lack of selectivity, leading to a narrow therapeutic window and significant toxicity.[2] In contrast, A-85380 is a synthetic analog developed to exhibit greater selectivity for the α4β2 nAChR subtype, which is highly expressed in the brain and implicated in the reinforcing effects of nicotine.[3][4] This guide will dissect the selectivity of these two compounds to provide a clear understanding of their pharmacological properties.

Quantitative Comparison of Binding Affinities and Functional Potencies

The selectivity of A-85380 and epibatidine is quantitatively assessed through binding affinity (Ki) and functional potency (EC50) values at various nAChR subtypes. The following tables summarize data from radioligand binding assays and functional assays, providing a direct comparison of the two compounds.

Table 1: Comparative Binding Affinities (Ki) of A-85380 and Epibatidine for nAChR Subtypes

nAChR SubtypeA-85380 Ki (nM)Epibatidine Ki (nM)Selectivity Ratio (Epibatidine Ki / A-85380 Ki)
α4β20.05[3]0.04[2]0.8
α7148[3]20[2]0.135
α3β4~1000-fold lower affinity than for α4β20.0006 (human)[1]-
Muscle (α1β1δγ)314[3]~5000[1]~15.9

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potencies (EC50) of A-85380 and Epibatidine for nAChR Subtypes

nAChR SubtypeA-85380 EC50 (nM)Epibatidine EC50 (nM)
α4β2Potent full agonist[4]Full agonist[1]
α7-2000 (chicken)[1]
α3β4-Full agonist[1]
Muscle (α1β1δγ)-16000 (human)[1]

Lower EC50 values indicate higher functional potency.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to characterize the interaction of ligands with nAChR subtypes.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a competitive, unlabeled ligand (A-85380 or epibatidine).

Methodology:

  • Receptor Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared through homogenization and centrifugation.[5]

  • Incubation: The prepared membranes are incubated with a specific concentration of a radioligand (e.g., [³H]cytisine for α4β2 nAChRs, [³H]epibatidine for α3β4 nAChRs) and varying concentrations of the unlabeled test compound (A-85380 or epibatidine).[6]

  • Separation: The bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is used to measure the functional properties (e.g., potency as an agonist or antagonist, efficacy) of a compound at a specific ion channel, such as an nAChR.

Objective: To measure the ion current elicited by the application of A-85380 or epibatidine to Xenopus oocytes expressing a specific nAChR subtype.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits. The oocytes are then incubated to allow for receptor expression on the cell membrane.[8]

  • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.[9]

  • Compound Application: A-85380 or epibatidine at varying concentrations is applied to the oocyte via a perfusion system.

  • Data Acquisition: The resulting ion flow across the oocyte membrane is recorded as an electrical current.

  • Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration. The EC50 value, representing the concentration that elicits a half-maximal response, is then determined.[10]

Visualizing Selectivity and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the comparative selectivity of A-85380 and epibatidine and a typical experimental workflow.

cluster_ligands Ligands cluster_receptors nAChR Subtypes A85380 A-85380 alpha4beta2 α4β2 A85380->alpha4beta2 High Affinity alpha7 α7 A85380->alpha7 Low Affinity alpha3beta4 α3β4 A85380->alpha3beta4 Very Low Affinity muscle Muscle (α1β1δγ) A85380->muscle Low Affinity Epibatidine Epibatidine Epibatidine->alpha4beta2 Very High Affinity Epibatidine->alpha7 High Affinity Epibatidine->alpha3beta4 Very High Affinity Epibatidine->muscle Low Affinity

Caption: Comparative selectivity of A-85380 and epibatidine for nAChR subtypes.

start Start receptor_prep Receptor Preparation (Membranes or Oocytes) start->receptor_prep radioligand_assay Radioligand Binding Assay receptor_prep->radioligand_assay crna_injection cRNA Injection into Oocytes receptor_prep->crna_injection incubation Incubation with Radioligand & Test Compound radioligand_assay->incubation tevc_assay Two-Electrode Voltage Clamp electrophys_recording Electrophysiological Recording tevc_assay->electrophys_recording filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis_binding Data Analysis (Ki) counting->data_analysis_binding end End data_analysis_binding->end receptor_expression Receptor Expression crna_injection->receptor_expression receptor_expression->tevc_assay data_analysis_functional Data Analysis (EC50) electrophys_recording->data_analysis_functional data_analysis_functional->end

Caption: Experimental workflow for determining nAChR selectivity.

Conclusion

The data clearly demonstrate that while both A-85380 and epibatidine are potent nAChR agonists, A-85380 exhibits a significantly more selective profile for the α4β2 subtype compared to epibatidine. Epibatidine's high affinity across multiple neuronal subtypes, particularly α3β4, likely contributes to its toxic side effects.[2] In contrast, A-85380's selectivity makes it a more suitable pharmacological tool for specifically investigating the roles of α4β2 nAChRs and a more promising scaffold for the development of therapeutics with an improved safety profile. This comparative guide provides researchers with the essential data and methodological context to inform their selection of appropriate pharmacological tools for nAChR research and drug discovery.

References

Validating A-85380 Binding: A Comparative Guide to Antagonist Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of antagonists used to validate the binding of A-85380 to nicotinic acetylcholine receptors (nAChRs), supported by experimental data and detailed protocols.

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1] Validating its binding characteristics is crucial for its use as a pharmacological tool. Antagonist competition assays are a fundamental method for this validation, providing insights into the affinity and specificity of A-85380 by measuring how it competes with known antagonists for the same binding site. This guide outlines the necessary data, protocols, and conceptual frameworks for performing and interpreting these assays.

Comparative Binding Affinity of A-85380 and Competitors

The following table summarizes the binding affinities (Ki) of A-85380 and common antagonists at the α4β2 nAChR. These values are essential for designing and interpreting competition binding experiments.

CompoundReceptor SubtypeRadioligandKi (nM)Reference
A-85380 α4β2[3H]Cytisine0.053[2]
α4β2[125I]Epibatidine0.017 - 0.032[1]
Dihydro-β-erythroidine (DHβE) α4β2[3H]Cytisine0.82[3]
α4β2[3H]Epibatidine1.2 (IC50)[3]
Mecamylamine α4β2[3H]Mecamylamine1530 ± 330[4]
α4β2-2500 (IC50)[5]
Epibatidine α4β2-~0.01[6]
Cytisine α4β2[3H]Epibatidine0.17[7]
Nicotine α4β2[3H]Cytisine6.1[8]

Experimental Protocols

A detailed methodology for a radioligand competition binding assay is crucial for obtaining reliable and reproducible data.

Objective:

To determine the binding affinity (Ki) of unlabeled antagonist compounds by measuring their ability to displace a radiolabeled ligand from the α4β2 nAChR.

Materials:
  • Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the human α4β2 nAChR, or rat brain cortical membranes.

  • Radioligand: [3H]Epibatidine or [125I]A-85380 (a high-affinity agonist radioligand).

  • Unlabeled Ligands: A-85380, and a range of antagonist concentrations (e.g., DHβE, mecamylamine).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates, filtration apparatus, and a scintillation counter.

Procedure:
  • Membrane Preparation:

    • Homogenize cells or brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding Buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • A range of concentrations of the unlabeled antagonist (competitor).

      • For total binding wells, add buffer instead of the competitor.

      • For non-specific binding wells, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM nicotine).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding for each competitor concentration.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

To further clarify the underlying principles and workflows, the following diagrams are provided.

G nAChR Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR nAChR (α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PLC Phospholipase C (PLC) nAChR->PLC G-protein coupled (metabotropic) Kinases Activation of Protein Kinases (e.g., CaMK, PKC) Ca_Influx->Kinases IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Ca_Release->Kinases Gene_Expression Altered Gene Expression Kinases->Gene_Expression Neurotransmitter_Release Neurotransmitter Release Kinases->Neurotransmitter_Release ACh Acetylcholine / A-85380 ACh->nAChR Binds to

nAChR Signaling Pathway

G Antagonist Competition Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from HEK293-α4β2 cells) Start->Prepare_Membranes Incubation Incubate Membranes with: - Radioligand ([3H]Epibatidine) - Unlabeled Antagonist (Varying Conc.) Prepare_Membranes->Incubation Filtration Separate Bound from Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Antagonist Competition Assay Workflow

G Logical Relationship of Binding Competition cluster_ligands Competing Ligands Receptor α4β2 nAChR Binding Site A85380 A-85380 (Agonist) A85380->Receptor Binds Antagonist Antagonist (e.g., DHβE) Antagonist->Receptor Binds & Competes

Logical Relationship of Binding Competition

References

A-85380 as a Positive Control for Nicotinic Acetylcholine Receptor (nAChR) Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-85380 with other common positive controls for nicotinic acetylcholine receptor (nAChR) assays. Experimental data, detailed protocols, and visual diagrams of signaling pathways and workflows are presented to assist researchers in selecting the most appropriate positive control for their specific experimental needs.

Introduction to A-85380

A-85380 is a potent and selective agonist for nAChRs, demonstrating a particularly high affinity for the α4β2 subtype.[1] Its selectivity and potent agonist activity make it an excellent positive control for a variety of in vitro nAChR assays, including radioligand binding and functional assays.[2][3] In functional assays, A-85380 acts as a full agonist, making it a reliable tool for validating assay performance and interpreting experimental results.[3][4]

Comparison with Alternative Positive Controls

While A-85380 is a robust choice, other compounds like epibatidine and the endogenous ligand nicotine are also frequently used as positive controls in nAChR assays. The selection of a positive control should be guided by the specific nAChR subtype under investigation and the nature of the assay.

Table 1: Comparison of A-85380 with Nicotine and Epibatidine

CompoundPrimary Target nAChR SubtypeBinding Affinity (Ki)Functional Potency (EC50)Key Characteristics
A-85380 α4β20.05 ± 0.01 nM (human α4β2)0.7 ± 0.1 µM (human α4β2, cation efflux)High affinity and selectivity for α4β2 subtype. Full agonist.[4]
(-)-Nicotine Broad-spectrum nAChR agonist~1-10 nM (α4β2)0.04 ± 0.009 µM (dopamine release)Endogenous ligand, less potent than A-85380 and epibatidine. Can desensitize receptors at higher concentrations.
(±)-Epibatidine High-affinity nAChR agonist0.04 ± 0.02 nM (human α4β2)0.003 ± 0.001 µM (dopamine release)Extremely potent but less selective than A-85380, with high affinity for multiple subtypes.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from nAChRs.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-A-85380)

  • A-85380 (as a positive control competitor)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or A-85380.

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: FLIPR-Based Calcium Influx Assay

This protocol measures the activation of nAChRs by detecting the influx of calcium into the cell using a fluorescent dye with a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells stably expressing the nAChR subtype of interest

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A-85380 (as a positive control agonist)

  • Test compounds

  • 96- or 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add the test compounds or A-85380 to the wells while simultaneously measuring the fluorescence.

  • Data Acquisition: The FLIPR instrument records the fluorescence intensity over time, before and after the addition of the compounds. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the nAChRs.

  • Data Analysis: The change in fluorescence intensity is used to determine the agonist activity of the test compounds. The EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing nAChR Signaling and Assay Workflow

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., A-85380) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Downstream Downstream Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream Ca_Signaling->Downstream

Caption: nAChR Signaling Pathway.

nAChR_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Plate Cells Expressing nAChR Prepare_Reagents 2. Prepare Reagents (Ligands, Buffers, Dyes) Plate_Cells->Prepare_Reagents Incubation 3. Incubate with Ligands Prepare_Reagents->Incubation Measurement 4. Measure Response (e.g., Radioactivity, Fluorescence) Incubation->Measurement Plot_Data 5. Plot Dose-Response Curves Measurement->Plot_Data Calculate_Parameters 6. Calculate IC50 / EC50 / Ki Plot_Data->Calculate_Parameters

Caption: General nAChR Assay Workflow.

References

A Comparative Guide to the Cellular Effects of A-85380, a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of A-85380 in various cell types, offering a comparative analysis with other nicotinic acetylcholine receptor (nAChR) agonists. A-85380 is a potent and selective agonist for the α4β2 nAChR subtype, making it a valuable tool in neuroscience research and a potential lead compound in drug discovery for conditions such as pain and neurodegenerative diseases.[1][2][3] This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the associated signaling pathways.

Comparative Pharmacological Profile of A-85380 and Other nAChR Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 in comparison to other notable nAChR agonists across different receptor subtypes and experimental systems.

Table 1: Binding Affinities (Ki, nM) of nAChR Agonists at Various Receptor Subtypes

Compoundα4β2α7α3β4α1β1δγ (muscle)Cell Type/TissueReference
A-85380 0.053148-314Human nAChRs in HEK-293 cells, Torpedo electroplax[1]
Epibatidine0.03120.20.7Rat brain membranes
Varenicline0.4125105>8000Human nAChRs in HEK-293 and IMR-32 cells[4]
(-)-Nicotine6.12110-2000Human nAChRs in HEK-293 and IMR-32 cells[4]
Cytisine2.0>2100-430Human nAChRs in HEK-293 and IMR-32 cells[4]

Table 2: Functional Potency (EC50, µM) and Efficacy of nAChR Agonists

CompoundAssayα4β2α7Cell TypeEfficacy (vs. ACh)Reference
A-85380 ⁸⁶Rb⁺ Efflux0.7-HEK-293Full Agonist[1]
A-85380 Dopamine Release0.003-Rat Striatal Slices-
5-Iodo-A-85380Ca²⁺ InfluxBiphasic-HEK-293-[5]
VareniclineElectrophysiology2.318Xenopus OocytesPartial (13.4%)[6]
Epibatidine⁸⁶Rb⁺ Efflux0.002-HEK-293Full Agonist

Key Experimental Protocols

Detailed methodologies for cornerstone experiments used to characterize the effects of A-85380 are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity of A-85380 for α4β2 nAChRs using [³H]-Cytisine as the radioligand.

Materials:

  • HEK-293 cells stably expressing human α4β2 nAChRs

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • [³H]-Cytisine (specific activity ~30-60 Ci/mmol)

  • Unlabeled A-85380 and other competing ligands

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing α4β2 nAChRs in ice-cold binding buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of competing ligand (e.g., A-85380) at various concentrations, 50 µL of [³H]-Cytisine (final concentration ~1-2 nM), and 150 µL of the membrane preparation (100-200 µg protein). For total binding, add buffer instead of competing ligand. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

  • Incubation: Incubate the plate at 22°C for 2-3 hours.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

⁸⁶Rb⁺ Efflux Assay

This functional assay measures the ability of A-85380 to induce ion flux through the nAChR channel.

Materials:

  • HEK-293 cells stably expressing human α4β2 nAChRs

  • Loading Buffer: Standard cell culture medium

  • Assay Buffer: HEPES-buffered saline (HBS)

  • ⁸⁶RbCl (specific activity ~1-10 mCi/mg)

  • A-85380 and other agonists

Procedure:

  • Cell Plating: Plate cells in 24-well plates and grow to confluency.

  • Loading: Incubate cells with 1 µCi/mL ⁸⁶RbCl in loading buffer for 4 hours at 37°C.

  • Washing: Wash the cells four times with 1 mL of assay buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add 0.5 mL of assay buffer containing various concentrations of A-85380 or other agonists and incubate for 5 minutes at room temperature.

  • Sample Collection: Collect the supernatant (extracellular fraction).

  • Cell Lysis: Lyse the cells with 0.5 mL of 0.1% Triton X-100 to release the intracellular ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in both the extracellular and intracellular fractions using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and plot against the agonist concentration to determine the EC50 value.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in SH-SY5Y cells upon stimulation with A-85380.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • A-85380 and other compounds of interest

Procedure:

  • Cell Plating: Plate SH-SY5Y cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.[7][8][9]

  • Washing: Wash the cells three times with HBSS to remove extracellular dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with HBSS.

  • Stimulation: Apply A-85380 at various concentrations via the perfusion system.

  • Data Acquisition: Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: Calculate the 340/380 nm fluorescence ratio, which is proportional to the [Ca²⁺]i. Plot the change in ratio against the agonist concentration to determine the EC50.

Dopamine Release Assay

This protocol measures A-85380-induced dopamine release from PC12 cells.

Materials:

  • PC12 rat pheochromocytoma cells

  • Krebs-Ringer-HEPES buffer

  • A-85380 and other secretagogues

  • HPLC system with an electrochemical detector

Procedure:

  • Cell Culture: Culture PC12 cells, optionally differentiating them with Nerve Growth Factor (NGF).

  • Assay Setup: Wash the cells with Krebs-Ringer-HEPES buffer.

  • Stimulation: Incubate the cells with various concentrations of A-85380 for a defined period (e.g., 10 minutes).

  • Sample Collection: Collect the supernatant. To stop the reaction and preserve dopamine, add an antioxidant solution (e.g., perchloric acid).[4]

  • Quantification: Analyze the dopamine content in the supernatant using HPLC with electrochemical detection.[4]

  • Data Analysis: Quantify the amount of dopamine released and plot it against the A-85380 concentration to determine the potency.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by α4β2 nAChR agonists like A-85380 and the workflows of the described experimental procedures.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds Ca_channel Ca²⁺ Channel nAChR->Ca_channel Opens Na_channel Na⁺ Channel nAChR->Na_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Na_influx Na⁺ Influx Na_channel->Na_influx PI3K PI3K Ca_influx->PI3K Raf Raf Ca_influx->Raf Depolarization Depolarization Na_influx->Depolarization Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->CREB Phosphorylates Gene_expression Gene Expression (e.g., Survival, Plasticity) CREB->Gene_expression Regulates

Caption: Simplified signaling cascade following α4β2 nAChR activation by A-85380.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (α4β2-HEK-293) start->prep_membranes incubate Incubate: Membranes + [³H]-Cytisine + Competitor (A-85380) prep_membranes->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Cation_Efflux_Workflow start Start load_cells Load Cells with ⁸⁶Rb⁺ start->load_cells wash_cells Wash to Remove Extracellular ⁸⁶Rb⁺ load_cells->wash_cells stimulate Stimulate with A-85380 wash_cells->stimulate collect_supernatant Collect Supernatant (Effluxed ⁸⁶Rb⁺) stimulate->collect_supernatant lyse_cells Lyse Cells (Intracellular ⁸⁶Rb⁺) collect_supernatant->lyse_cells count Scintillation Counting lyse_cells->count analyze Analyze Data (Calculate % Efflux, EC50) count->analyze end End analyze->end

Caption: Workflow for the ⁸⁶Rb⁺ efflux assay.

Conclusion

A-85380 stands out as a highly potent and selective agonist for the α4β2 nAChR subtype. Its pharmacological profile, characterized by high binding affinity and robust functional activity, makes it an invaluable tool for dissecting the roles of this receptor in cellular and systemic physiology. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the α4β2 nAChR. The comparative data underscores the nuanced differences between various nAChR agonists, highlighting the importance of selecting the appropriate tool for specific research questions. As research in this area progresses, a deeper understanding of the downstream signaling consequences of A-85380 and related compounds will be crucial for the development of novel therapeutics.

References

A Comparative Analysis of A-85380 and Varenicline in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of A-85380 and varenicline, two compounds that target α4β2 nicotinic acetylcholine receptors (nAChRs), a key receptor subtype implicated in nicotine addiction. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacological profiles and effects in preclinical addiction models.

Introduction

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by acting on neuronal nicotinic acetylcholine receptors (nAChRs) in the brain.[1] The α4β2 nAChR subtype is a principal mediator of nicotine's reinforcing properties, making it a critical target for smoking cessation therapies.[1][2] Both A-85380 and varenicline are selective ligands for this receptor but possess fundamentally different functional activities. A-85380 is a potent full agonist, whereas varenicline is a partial agonist.[3][4] This distinction is crucial as it dictates their downstream effects on the mesolimbic dopamine system, which is central to reward and reinforcement.[5]

Varenicline was developed as a smoking cessation aid and functions by partially stimulating the α4β2 receptor to alleviate withdrawal symptoms, while simultaneously blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[3][5][6] A-85380, while not developed as a therapeutic, serves as a valuable pharmacological tool to investigate the role of full α4β2 agonism.[3][4] This guide compares their binding affinities, functional efficacies, and behavioral effects in established addiction models.

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the in vitro pharmacological data for A-85380 and varenicline, highlighting their distinct interactions with various nAChR subtypes.

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Nicotinic Receptor Subtypes

Compoundα4β2α6β2α7α3β4
A-85380 ~0.05 pM¹High Affinity²Low Affinity[3][4]Low Affinity
Varenicline 0.06 - 0.14 nM[7][8]0.12 nM[8]100 - 322 nM[7][9]13 nM[9]

Note: The asterisk () indicates the potential presence of other subunits in the receptor complex. Data for A-85380 is primarily for its high-affinity α4β2 interaction; specific Kᵢ values for other subtypes are less consistently reported but show clear selectivity for α4β2. ¹Data for the high-affinity iodinated analog 5-I-A-85380 shows a Kd of 10-12 pM.[5] ²A-85380 has been shown to inhibit binding at α6* nAChRs.[10]*

Table 2: Comparative Functional Efficacy (EC₅₀ and Emax)

CompoundReceptor SubtypeEC₅₀Emax (% of Nicotine)Functional Activity
A-85380 α4β2Potent[3][4]~100%Full Agonist[3][4]
Varenicline α4β20.086 µM[8]24 - 45%[8][11]Partial Agonist[11]
α6β2*0.007 µM[8]49%[8]Partial Agonist[8]
α70.18 µM[9]101%[9]Full Agonist[9][12]

Signaling and Reward Pathways

The binding of agonists like nicotine, A-85380, or varenicline to α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA) triggers a signaling cascade that results in dopamine release in the nucleus accumbens (NAc), a process critical for reward perception.

G cluster_VTA VTA Dopaminergic Neuron cluster_NAc Nucleus Accumbens nAChR α4β2 nAChR Ca_Influx Na⁺/Ca²⁺ Influx nAChR->Ca_Influx Opens ion channel Depolarization Membrane Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Ca_Influx->Depolarization DA_Release Dopamine Release AP_Firing->DA_Release Signal propagates to terminal Reward Reward & Reinforcement DA_Release->Reward Ligand Agonist (Nicotine, A-85380, Varenicline) Ligand->nAChR Binds to receptor

nAChR-mediated dopamine release pathway.

Performance in Preclinical Addiction Models

Varenicline: Attenuating Nicotine's Effects

Varenicline's partial agonism is key to its clinical efficacy. In rodent self-administration models, varenicline dose-dependently reduces nicotine intake.[11][13][14] By occupying the α4β2 receptor, it prevents nicotine from exerting its full reinforcing effect, while its intrinsic activity is sufficient to mitigate withdrawal symptoms.[3] Studies show that varenicline also attenuates reinstatement of nicotine-seeking behavior, a model for relapse.[13]

A-85380: A Proxy for High Abuse Potential

Direct nicotine self-administration data for A-85380 is limited. However, studies using the closely related analog 5-iodo-A-85380 in an intracranial self-stimulation (ICSS) model—a procedure that measures the rewarding effects of drugs—provide critical insights. In these studies, 5-I-A-85380 produced a robust, dose-dependent facilitation of ICSS, indicating strong rewarding properties.[6] Notably, this effect was more potent and occurred across a broader dose range than that of nicotine itself, suggesting that selective, high-efficacy α4β2 full agonists may have a higher abuse potential than nicotine.

Table 3: Summary of Effects in In Vivo Addiction Models

CompoundModelKey FindingsImplication
A-85380 (analog) Intracranial Self-Stimulation (ICSS)Potently facilitates ICSS across a broad dose range; more robust effect than nicotine.[6]High intrinsic reinforcing properties and abuse potential.
Varenicline Nicotine Self-AdministrationDose-dependently reduces nicotine self-administration.[11][13][14]Reduces the reinforcing value of nicotine.
Cue/Prime-Induced ReinstatementAttenuates reinstatement of nicotine-seeking behavior.[13]Potential to prevent relapse.

Experimental Methodologies

Rodent Intravenous Self-Administration Protocol

The intravenous self-administration model is a gold standard for assessing the reinforcing properties of drugs and the efficacy of potential treatments.

  • Animal Subjects & Housing : Male Sprague-Dawley or Wistar rats are typically used. They are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and access to food and water, which may be restricted prior to operant conditioning sessions to facilitate learning.[10]

  • Surgical Implantation : Rats are anesthetized and surgically implanted with an indwelling catheter into the jugular vein.[10] The catheter is externalized on the back of the animal, allowing for intravenous drug delivery in the operant chamber. A recovery period of several days is allowed post-surgery.[10]

  • Apparatus : Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump.

  • Training and Acquisition : Rats are first trained to press a lever for a food reward. Once this behavior is acquired, they are transitioned to the nicotine self-administration phase.[4] Active lever presses result in the delivery of a nicotine infusion (e.g., 0.03 mg/kg/infusion) paired with a cue light.[2] Inactive lever presses are recorded but have no consequence. Sessions typically last for 1-2 hours daily.[2]

  • Testing : After stable self-administration is established, the effect of a treatment compound (like varenicline) is tested. The compound is administered prior to the session, and its effect on the number of nicotine infusions earned is measured and compared to a vehicle control.[13]

G Surgery Catheter Implantation Recovery Recovery (3-5 days) Surgery->Recovery Training Operant Training (Food Reward) Recovery->Training Acquisition Nicotine Self- Administration (FR Schedule) Training->Acquisition Testing Pre-treatment (e.g., Varenicline) + Self-Administration Acquisition->Testing

Workflow for a typical rodent self-administration experiment.

Conclusion

A-85380 and varenicline, despite both targeting the α4β2 nAChR, exhibit opposing profiles in addiction models, which is a direct consequence of their differing efficacies.

  • Varenicline , as a partial agonist, effectively reduces the rewarding effects of nicotine and prevents relapse in preclinical models.[13][14] Its mechanism of providing mild stimulation while blocking nicotine's full effect underlies its success as a smoking cessation therapy.[3][5]

  • A-85380 , as a full agonist, demonstrates powerful rewarding effects, even more so than nicotine in some models.[6] This highlights that high-efficacy agonism at the α4β2 receptor is sufficient to mediate strong reinforcement and suggests a high potential for abuse.

This comparative guide underscores the critical importance of functional activity in drug design for addiction. While both compounds are selective for the same primary target, the partial agonism of varenicline offers a therapeutic window for treating nicotine dependence, whereas the full agonism of A-85380 serves as a powerful research tool that illuminates the mechanisms of reinforcement.

References

A Comparative Analysis of A-85380 and Other α4β2 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A-85380 is a potent and selective full agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in pain, nicotine addiction, and neurodegenerative diseases. This guide provides a comparative analysis of A-85380 with other notable α4β2 agonists, including varenicline, cytisine, epibatidine, and nicotine, offering a detailed examination of their pharmacological properties and the experimental frameworks used for their characterization.

The α4β2 nAChR, a ligand-gated ion channel, is the most abundant nicotinic receptor subtype in the brain.[1] Its activation by agonists leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation.[2] This receptor exists in two main stoichiometric forms: a high-sensitivity (HS) form with two α4 and three β2 subunits, and a low-sensitivity (LS) form with three α4 and two β2 subunits, each with distinct pharmacological properties.[3][4] The therapeutic and addictive properties of nicotinic agonists are largely mediated through their interaction with these receptors, particularly their ability to modulate dopamine release in the brain's reward pathways.[5][6]

A-85380 distinguishes itself as a valuable pharmacological tool due to its high selectivity for the α4β2 subtype over other nAChRs, such as the α7 or muscle-type receptors.[7] It has demonstrated a broad-spectrum analgesic profile in various pain models.[7] This comparative guide will delve into the quantitative data that defines the binding affinity, potency, and efficacy of A-85380 relative to other key α4β2 agonists.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki), functional potencies (EC50), and efficacies (Emax) of A-85380 and other selected α4β2 agonists. These values are critical for understanding the distinct pharmacological profiles of these compounds.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)SpeciesReference
A-85380 α4β20.85Rat[8]
Vareniclineα4β20.11 - 0.4Mouse, Rat[9][10]
Cytisineα4β2Not specified
Nicotineα4β21.6 - 6.1Mouse, Rat[9][10]
Epibatidineα4β2Not specified
5-Iodo-A-85380α4β2Not specified

Table 1: Comparative Binding Affinities of α4β2 nAChR Agonists. This table highlights the high affinity of varenicline and A-85380 for the α4β2 receptor.

CompoundReceptor SubtypePotency (EC50, µM)Efficacy (Emax, % of ACh or Nicotine)Assay SystemReference
A-85380 (5-Iodo) α4β2Not specified73% (relative to epibatidine)Recombinant human receptors[11]
Vareniclineα4β2Not specified30-40% of nicotine (dopamine turnover)Rat mesolimbic system[6]
Cytisineα4β20.0615% of AcetylcholineXenopus oocytes expressing α4β2[6]
Nicotineα4β2Not specified75% (relative to epibatidine)Recombinant human receptors[11]
Epibatidineα4β20.001 - 2100% (full agonist)Chicken and human neuronal AChRs[12]
TC-2559α4β2Not specified33% (relative to epibatidine)Recombinant human receptors[11]
ABT-594α4β2Not specified102% (full agonist)Recombinant human receptors[11]

Table 2: Functional Potency and Efficacy of α4β2 nAChR Agonists. This table illustrates the range of activities from partial agonists like cytisine and varenicline to full agonists like A-85380 and epibatidine.

Signaling Pathways and Experimental Workflows

The activation of α4β2 nAChRs initiates a cascade of intracellular signaling events that are crucial for their physiological effects. Furthermore, a variety of standardized experimental protocols are employed to characterize and compare the activity of agonists like A-85380.

α4β2 nAChR Signaling Pathway

Upon agonist binding, the α4β2 receptor channel opens, leading to cation influx and membrane depolarization. This initial event can trigger several downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the JAK2-STAT3 pathway, which are implicated in neuroprotection and modulation of neuroinflammation.[1][13] A primary consequence of α4β2 nAChR activation in the ventral tegmental area (VTA) is the enhanced release of dopamine in the nucleus accumbens, a process central to reward and addiction.[5][6]

alpha4beta2_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist a4b2_receptor α4β2 nAChR Agonist->a4b2_receptor Binds to Ca_influx Ca²⁺ Influx a4b2_receptor->Ca_influx Activates PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 Dopamine_release Dopamine Release Ca_influx->Dopamine_release Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Anti_inflammatory Anti_inflammatory JAK2_STAT3->Anti_inflammatory Reward_Addiction Reward_Addiction Dopamine_release->Reward_Addiction

Caption: Simplified signaling pathway of the α4β2 nAChR.

Experimental Workflow for Agonist Characterization

The pharmacological profile of an α4β2 agonist is typically determined through a series of in vitro and in vivo experiments. This workflow allows for a comprehensive assessment of a compound's binding characteristics, functional activity, and physiological effects.

experimental_workflow Start Start: Compound Synthesis Binding_Assay In Vitro Binding Assay (e.g., Radioligand Displacement) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Electrophysiology, Ion Flux) Binding_Assay->Functional_Assay Determine Ki In_Vivo_Behavior In Vivo Behavioral Models (e.g., Analgesia, Self-Stimulation) Functional_Assay->In_Vivo_Behavior Determine EC50, Emax PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vivo_Behavior->PK_PD End End: Pharmacological Profile PK_PD->End

Caption: General workflow for α4β2 agonist characterization.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to generate the comparative data is essential for its correct interpretation. Below are detailed descriptions of key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., cortex, thalamus) from rodents or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the α4β2 nAChRs.[10]

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the α4β2 receptor, such as [3H]epibatidine or [125I]epibatidine, in the presence of varying concentrations of the unlabeled test compound (e.g., A-85380).[5][10]

  • Separation and Counting: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Electrophysiological Recordings

Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist by recording the ion currents elicited by receptor activation.

Methodology (Two-Electrode Voltage-Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the α4 and β2 subunits of the nAChR and are incubated to allow for receptor expression on the cell surface.[6]

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is held at a negative membrane potential (e.g., -70 mV).

  • Agonist Application: The test agonist is applied to the oocyte at various concentrations. The inward current generated by the influx of cations through the activated nAChRs is recorded.

  • Data Analysis: Concentration-response curves are generated by plotting the peak current response against the agonist concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine) are determined by fitting the data to the Hill equation.[6][11]

In Vivo Behavioral Models: Intracranial Self-Stimulation (ICSS)

Objective: To assess the abuse potential and reward-related effects of nAChR agonists.

Methodology:

  • Electrode Implantation: Rats are surgically implanted with an electrode in the medial forebrain bundle, a key component of the brain's reward circuitry.[14]

  • Training: The rats are trained to press a lever to receive a brief electrical stimulation through the implanted electrode, which is perceived as rewarding. The frequency of the stimulation can be varied.[15]

  • Drug Administration: The test agonist (e.g., A-85380, nicotine) is administered to the trained rats at various doses.

  • Data Collection and Analysis: The rate of lever pressing for brain stimulation is measured. An increase in the rate of responding for low-frequency stimulation is interpreted as an enhancement of the rewarding effect of the stimulation and is indicative of abuse potential.[14][15] The effects of the agonist can be challenged with nAChR antagonists to confirm the receptor-mediated mechanism.[14]

References

A Comparative Guide to A-85380: Replicating Published Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating neuronal nicotinic acetylcholine receptors (nAChRs), A-85380 serves as a critical pharmacological tool. This guide provides a comprehensive comparison of A-85380 with other key nAChR agonists, supported by experimental data and detailed protocols to facilitate the replication of published findings.

Quantitative Comparison of nAChR Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 and other well-characterized nAChR agonists. These values highlight the high affinity and selectivity of A-85380 for the α4β2 subtype.

Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists

Compoundα4β2α7α3β4Muscle (α1β1δγ)
A-85380 0.05 148 >1000 314
(-)-Nicotine1.64200--
(±)-Epibatidine0.02120.21.1
Varenicline0.06322--
Cytisine0.174200--

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (EC50, µM) of nAChR Agonists

Compoundα4β2* (cation efflux)α7 (currents)Ganglionic (cation efflux)Dopamine Release
A-85380 0.7 8.9 0.8 0.003
(-)-Nicotine---0.04
(±)-Epibatidine---0.003
Cytisine~1---

Data compiled from multiple sources. EC50 values can vary based on the specific assay and cell system used.

Experimental Protocols

To ensure the reproducibility of these findings, detailed methodologies for two key in vitro assays are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]cytisine or [³H]epibatidine for α4β2 nAChRs).

  • Test Compound: A-85380 or other unlabeled nAChR agonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., (-)-nicotine or unlabeled epibatidine).

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a saturating concentration of a non-radiolabeled ligand.

    • For determining total binding, add only the assay buffer.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cation Efflux Assay (Rubidium Efflux)

This functional assay measures the ability of an agonist to stimulate the opening of the nAChR ion channel, leading to the efflux of cations like rubidium (a surrogate for potassium).

Materials:

  • Cells: Cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).

  • Loading Buffer: A buffer containing ⁸⁶RbCl (a radioactive isotope of rubidium).

  • Wash Buffer: A buffer without ⁸⁶RbCl.

  • Stimulation Buffer: A buffer containing the test agonist (e.g., A-85380) at various concentrations.

  • Lysis Buffer: A solution to lyse the cells and release the remaining intracellular ⁸⁶Rb⁺.

  • Scintillation Counter and Cocktail.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow.

  • Loading: Incubate the cells with the loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake (e.g., 2-4 hours).

  • Washing: Gently wash the cells multiple times with the wash buffer to remove extracellular ⁸⁶RbCl.

  • Stimulation: Add the stimulation buffer containing the test agonist to the cells and incubate for a short period (e.g., 2-5 minutes).

  • Supernatant Collection: Collect the supernatant, which contains the ⁸⁶Rb⁺ that has effluxed from the cells.

  • Cell Lysis: Add the lysis buffer to the wells to release the remaining intracellular ⁸⁶Rb⁺.

  • Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each agonist concentration. Plot the percentage of efflux against the logarithm of the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizing Molecular Interactions and Processes

To better understand the underlying mechanisms of A-85380 action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

A-85380 Signaling Pathway A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling Cation_Influx->Downstream_Signaling Ca²⁺ dependent Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release

Caption: A-85380 binds to and activates the α4β2 nAChR, leading to ion influx and downstream cellular responses.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: A simplified workflow for determining the binding affinity of a compound using a radioligand binding assay.

A Comparative Guide to the Efficacy of A-85380 and Novel Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of the well-established α4β2 nicotinic acetylcholine receptor (nAChR) agonist, A-85380, with novel nAChR modulators. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: A Comparative Analysis of In Vitro Efficacy

The following tables summarize the binding affinity (Ki) and potency (EC50) of A-85380 and a selection of novel nAChR modulators. This data provides a quantitative basis for comparing their efficacy and selectivity across different nAChR subtypes.

Table 1: Binding Affinity (Ki, nM) of A-85380 and Novel nAChR Modulators at Various nAChR Subtypes

Compoundα4β2α7α1β1δγ (muscle)α3β4Reference
A-85380 0.05 ± 0.01148 ± 13314 ± 12-[1]
PNU-120596 No detectable effectPositive Allosteric ModulatorNo detectable effectNo detectable effect[2]
GTS-21 20 (human), 19 (rat)2000 (human), 650 (rat)--[3]

Note: PNU-120596 is a positive allosteric modulator (PAM) and does not bind to the orthosteric site, hence a Ki value is not applicable in the same context as orthosteric agonists like A-85380.

Table 2: Functional Potency (EC50, µM) and Efficacy of A-85380 and Novel nAChR Modulators

CompoundnAChR SubtypeAssay TypeEC50 (µM)Efficacy (Imax)Reference
A-85380 α4β2Cation Efflux0.7 ± 0.1Full Agonist[4]
PNU-120596 α7Ca2+ Flux (in presence of agonist)0.216 ± 0.064-[2]
GTS-21 α7 (human, oocytes)Electrophysiology119%[3]
GTS-21 α7 (rat, oocytes)Electrophysiology5.232%[3]
Novel Phenylpyrrolidine Derivative (Compound 2) α4β2Electrophysiology (oocytes)10.8 ± 0.71.00 ± 0.01 (Full Agonist)[5]
VBJ104 (putative α4β2 PM) α4β2Ca2+ Flux (in presence of nicotine)4.6361% potentiation[6]

Experimental Protocols: Methodologies for Key Experiments

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Receptor Preparation:

    • For endogenous receptors, tissues known to express the target nAChR subtype (e.g., rat brain homogenates) are used.

    • For recombinant receptors, cell lines (e.g., HEK293, SH-EP1) stably or transiently expressing the desired nAChR subunits are utilized. Membranes are prepared by homogenization and centrifugation.

  • Assay Procedure:

    • Incubation: Receptor membranes are incubated with a specific radioligand (e.g., [3H]cytisine for α4β2, [125I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiology Assays

Electrophysiology techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp on mammalian cells, are used to measure the functional effects of compounds on nAChR ion channel activity.

  • Cell Preparation:

    • Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits.

    • Mammalian cell lines (e.g., CHO, HEK293) stably expressing the nAChR subtype of interest are cultured on coverslips.

  • Recording Procedure:

    • Cell Clamping: A cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • Compound Application: The agonist or modulator is applied to the cell via a perfusion system. For PAMs, the modulator is typically pre-applied before co-application with an agonist.

    • Current Measurement: The resulting ion current through the nAChR channels is recorded.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the agonist concentration.

    • EC50 (concentration for half-maximal effect) and Imax (maximal efficacy) values are determined from these curves.

Calcium Flux Assays

Calcium flux assays are a high-throughput method to assess the activity of nAChRs, particularly the Ca2+-permeable α7 subtype and to screen for positive allosteric modulators.

  • Cell Preparation:

    • Cells expressing the target nAChR are plated in multi-well plates.

    • The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Baseline Measurement: The baseline fluorescence of the cells is measured.

    • Compound Addition: The test compound (agonist or modulator) is added to the wells.

    • Fluorescence Reading: The change in fluorescence, corresponding to the influx of Ca2+, is measured over time using a fluorescence plate reader.

  • Data Analysis:

    • The increase in fluorescence intensity is used to determine the agonist's potency (EC50) and efficacy.

    • For PAMs, the potentiation of an agonist-induced response is quantified.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways activated by nAChR modulation and a typical experimental workflow for characterizing novel nAChR modulators.

nAChR_Signaling_Pathway cluster_receptor nAChR Activation cluster_downstream Downstream Signaling Cascades nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Agonist Agonist (e.g., A-85380) Agonist->nAChR PAM PAM (e.g., PNU-120596) PAM->nAChR PI3K PI3K Ca_Influx->PI3K ERK ERK Ca_Influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: nAChR signaling pathway activated by agonists and PAMs.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki, Selectivity) Functional Functional Assays (Electrophysiology, Ca²⁺ Flux) (Determine EC50, Efficacy) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Lead_Opt Lead Optimization Functional->Lead_Opt Efficacy_Models Animal Models of Disease (e.g., Pain, Cognition) PK->Efficacy_Models Safety Safety & Toxicology Efficacy_Models->Safety Final_Compound Candidate Compound Safety->Final_Compound Start Compound Library Screening High-Throughput Screening Start->Screening Screening->Binding Lead_Opt->Binding Lead_Opt->Functional

Caption: Experimental workflow for nAChR modulator characterization.

References

5-Iodo-A-85380: A Comparative Guide to a Selective Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, the selection of a suitable ligand is paramount. 5-Iodo-A-85380 has emerged as a valuable tool due to its high affinity and selectivity for the α4β2 nAChR subtype, a key player in various neurological processes. This guide provides a comprehensive comparison of 5-Iodo-A-85380 with other commonly used nAChR ligands, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Performance Comparison: Binding Affinity and Functional Potency

5-Iodo-A-85380 distinguishes itself through its picomolar affinity for the α4β2 nAChR, making it a highly potent ligand for this subtype.[1][2] Its selectivity, particularly when compared to the non-selective, high-affinity agonist epibatidine, is a significant advantage in dissecting the roles of specific nAChR subtypes.

Comparative Binding Affinity of nAChR Ligands

The following table summarizes the binding affinities (Ki or Kd) of 5-Iodo-A-85380 and alternative ligands for various nAChR subtypes. Lower values indicate higher affinity.

Ligandα4β2α3β4α7α6β2*Muscle (α1β1δγ)Reference
5-Iodo-A-85380 10-12 pM (Kd) ~5000-fold lower affinity than for α4β2~25000-fold lower affinity than for α4β2High Affinity~140000-fold lower affinity than for α4β2[1][2][3]
Epibatidine8 pM (Kd), 40 pM (Ki)High Affinity20 nM (Ki), 0.6 µM (Ki)High Affinity~5 µM (Ki)[1][2][4][5]
Cytisine0.17 nM (Ki), 1.2 nM (Ki)Moderate Affinity4.2 µM (Ki)Moderate Affinity430 nM (Ki)[6][7][8]
Sazetidine-A0.4-0.6 nM (Ki)~24,000-fold lower affinity than for α4β2Low AffinityModerate AffinityLow Affinity[9][10][11][12]
ABT-89417 nM (Ki)No significant activityNo significant activityHigh AffinityNo significant activity[13]

Note: Asterisk () indicates that the exact subunit composition can vary.*

Comparative Functional Activity of nAChR Ligands

Functional assays reveal the efficacy of these ligands in activating or inhibiting nAChR-mediated responses. 5-Iodo-A-85380 acts as a potent agonist, particularly at α4β2 and α6β2* subtypes.[3]

LigandReceptor SubtypeAssayParameterValueReference
5-Iodo-A-85380 α4β2[³H]Dopamine ReleaseEC50~35 nM[3]
α6β2[³H]Dopamine ReleaseEC5012.7 nM[3]
α3β4Ca²⁺ InfluxEC501.6 µM[3]
High-Sensitivity α4(2)β2(3)Oocyte ElectrophysiologyAgonistFull Agonist[14]
Low-Sensitivity α4(3)β2(2)Oocyte ElectrophysiologyAgonistPartial Agonist[14]
Epibatidineα4β2Oocyte ElectrophysiologyEC50High Potency (nM range)[4]
α7Oocyte ElectrophysiologyEC502 µM[4]
Cytisineα4β2Oocyte ElectrophysiologyAgonistPartial Agonist[6]
α7Oocyte ElectrophysiologyAgonistFull Agonist[8]
Sazetidine-AHigh-Sensitivity α4(2)β2(3)Oocyte ElectrophysiologyAgonistFull Agonist[15]
Low-Sensitivity α4(3)β2(2)Oocyte ElectrophysiologyAgonistPartial Agonist (6% efficacy)[15]
α4β2Nicotine-stimulated functionIC50~30 nM (after pre-incubation)[9][12]
ABT-894α4β2Thalamic ActivityAgonistPartial Agonist[13]
α6β2 (high sensitivity)[³H]Dopamine ReleaseEC500.11 µM[13]
α6β2* (low sensitivity)[³H]Dopamine ReleaseEC5028 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize 5-Iodo-A-85380 and its alternatives.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor by quantifying the displacement of a radiolabeled ligand.

G cluster_prep Receptor Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis ReceptorSource Tissue Homogenate or Cell Line Expressing nAChR MembranePrep Centrifugation to Isolate Cell Membranes ReceptorSource->MembranePrep Incubation Incubate Membranes with: 1. [¹²⁵I]5-Iodo-A-85380 (Radioligand) 2. Unlabeled Competitor Ligand (e.g., 5-Iodo-A-85380, Epibatidine) MembranePrep->Incubation Filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Counting Quantify Radioactivity on Filters using a Scintillation Counter Washing->Counting Analysis Generate Competition Curves to Determine IC₅₀ and Ki Values Counting->Analysis G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_application Ligand Application and Data Acquisition cluster_analysis Data Analysis OocyteIsolation Isolate Xenopus laevis Oocytes cRNA_Injection Microinject cRNA encoding nAChR Subunits OocyteIsolation->cRNA_Injection Incubation Incubate Oocytes to allow for Receptor Expression cRNA_Injection->Incubation OocytePlacement Place Oocyte in Recording Chamber Incubation->OocytePlacement ElectrodeImpale Impale Oocyte with Two Microelectrodes: 1. Voltage-sensing 2. Current-injecting OocytePlacement->ElectrodeImpale VoltageClamp Clamp Membrane Potential at a Holding Potential (e.g., -70 mV) ElectrodeImpale->VoltageClamp LigandApp Perfuse with Ligand (e.g., 5-Iodo-A-85380) at various concentrations VoltageClamp->LigandApp CurrentRecord Record Inward Current Mediated by nAChR Activation LigandApp->CurrentRecord Analysis Generate Dose-Response Curves to Determine EC₅₀ and Efficacy CurrentRecord->Analysis G cluster_prep Synaptosome Preparation cluster_loading Radiolabel Loading cluster_release Stimulated Release cluster_detection Detection and Analysis StriatumDissect Dissect Striatal Tissue from Rodent Brain Homogenization Homogenize Tissue to Release Nerve Terminals StriatumDissect->Homogenization Centrifugation Isolate Synaptosomes (resealed nerve terminals) by differential centrifugation Homogenization->Centrifugation Loading Incubate Synaptosomes with [³H]Dopamine Centrifugation->Loading Superfusion Superfuse Synaptosomes with Buffer containing the Test Ligand (e.g., 5-Iodo-A-85380) Loading->Superfusion FractionCollection Collect Superfusate Fractions over time Superfusion->FractionCollection Quantification Quantify [³H]Dopamine in Fractions by Scintillation Counting FractionCollection->Quantification Analysis Calculate Stimulated Dopamine Release and Generate Dose-Response Curves to determine EC₅₀ Quantification->Analysis G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response cluster_downstream Downstream Effects Ligand 5-Iodo-A-85380 (Agonist) nAChR α4β2 nAChR Ligand->nAChR Binds to Orthosteric Site ChannelOpening Conformational Change & Channel Opening nAChR->ChannelOpening IonInflux Influx of Cations (Na⁺, Ca²⁺) ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CaSignaling Increased Intracellular [Ca²⁺] IonInflux->CaSignaling ActionPotential Action Potential Firing Depolarization->ActionPotential NT_Release Neurotransmitter Release (e.g., Dopamine) CaSignaling->NT_Release

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides a comprehensive framework for the handling and disposal of chemical waste, with the understanding that "A-850002" serves as a placeholder for a specific hazardous compound. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) for the chemical before undertaking any disposal procedures. The following protocols are based on established best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any work that will generate chemical waste, it is imperative to be familiar with the necessary safety precautions. Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against chemical splashes and vapors that can cause severe eye irritation or damage.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation, burns, or absorption of harmful substances.[2]
Body Protection A lab coat or other protective clothing.Minimizes the risk of skin exposure to spills and splashes.[2][3]

Always handle hazardous chemicals in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of potentially harmful vapors.[2][3]

Chemical Waste Management Workflow

The following diagram outlines the essential steps for the proper management and disposal of chemical waste in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Disposal Path cluster_final Final Steps start Identify Chemical Waste Stream sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store Securely in a Designated Area segregate->store in_lab In-Lab Treatment (e.g., Neutralization) pickup Arrange for Hazardous Waste Pickup store->in_lab store->pickup document Maintain Disposal Records store->document

References

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.